7-O-Demethyl rapamycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C50H77NO13 |
|---|---|
Poids moléculaire |
900.1 g/mol |
Nom IUPAC |
(16E,24E,26E,28Z)-1,18,30-trihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10+,15-11+,30-16-,34-24+ |
Clé InChI |
ZHYGVVKSAGDVDY-AZBRLTGJSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 7-O-Demethyl Rapamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: A Tripartite Interaction
The inhibitory action of 7-O-Demethyl rapamycin (B549165) is not direct but is mediated through a "gain-of-function" mechanism involving the formation of a ternary complex. This process can be dissected into two critical steps:
Formation of the 7-O-Demethyl rapamycin-FKBP12 Complex
Initially, this compound enters the cell and binds to the ubiquitously expressed intracellular protein, FK506-binding protein 12 (FKBP12).[1] FKBP12 is a peptidyl-prolyl isomerase, although this enzymatic activity is not essential for the inhibitory action of the complex. The binding of this compound to FKBP12 is characterized by high affinity, a feature shared among rapamycin and its analogs.
Allosteric Inhibition of mTORC1
The newly formed this compound-FKBP12 complex then acts as the functional inhibitor, targeting the mTOR kinase. Specifically, this complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This interaction allosterically inhibits the function of the mTOR Complex 1 (mTORC1), a multiprotein complex that includes mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8. By binding to the FRB domain, the drug-protein complex is thought to prevent the association of mTORC1 with its substrates.
It is important to note that the C-7 position of the rapamycin molecule is part of the "effector domain," which is crucial for the interaction with the FRB domain of mTOR, while other parts of the molecule constitute the "binding domain" for FKBP12.[1] Modifications at the C-7 position, such as demethylation, can therefore influence the potency of mTOR inhibition, even with retained high-affinity binding to FKBP12.[1]
Downstream Signaling Pathways
The inhibition of mTORC1 by the this compound-FKBP12 complex disrupts a multitude of downstream signaling pathways critical for cellular function.
Inhibition of Protein Synthesis
mTORC1 promotes protein synthesis by phosphorylating two key substrates:
-
p70 S6 Kinase (p70S6K): Phosphorylation of p70S6K by mTORC1 leads to its activation, which in turn phosphorylates the S6 ribosomal protein, enhancing the translation of specific mRNAs.
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This frees eIF4E to participate in the initiation of cap-dependent translation.
Inhibition of mTORC1 by this compound prevents the phosphorylation of both p70S6K and 4E-BP1, leading to a global reduction in protein synthesis.
Cell Cycle Arrest
The suppression of protein synthesis, particularly of proteins required for cell cycle progression, results in a cytostatic effect. Cells treated with rapamycin analogs are typically arrested in the G1 phase of the cell cycle, preventing their entry into the S phase.
Induction of Autophagy
mTORC1 is a key negative regulator of autophagy, a cellular process for the degradation and recycling of cellular components. By inhibiting mTORC1, this compound can induce autophagy.
Quantitative Data
| Compound | Target | Assay Type | Value |
| Rapamycin | FKBP12 | Competitive Binding | Ki: ~0.2 nM |
| Rapamycin | mTOR | In vitro Kinase Assay | IC50: ~0.1 nM |
Note: The above values are for rapamycin and serve as an approximation for the expected potency of this compound. Actual values for this compound may vary.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of mTOR inhibitors like this compound.
FKBP12 Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to FKBP12.
Principle: A labeled ligand with known affinity for FKBP12 competes with the unlabeled test compound (this compound) for binding to FKBP12. The displacement of the labeled ligand is measured to calculate the binding affinity of the test compound.
Materials:
-
Recombinant human FKBP12
-
Labeled ligand (e.g., [3H]-FK506 or a fluorescently labeled FKBP12 ligand)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Scintillation fluid (for radiolabeled assays) or a fluorescence polarization reader (for fluorescent assays)
-
96-well filter plates
Procedure:
-
To each well of a 96-well filter plate, add a fixed concentration of recombinant FKBP12 and the labeled ligand.
-
Add increasing concentrations of the test compound (this compound) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Wash the plate to remove unbound ligand.
-
For radiolabeled assays, add scintillation fluid and measure the radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence polarization.
-
The concentration of the test compound that displaces 50% of the labeled ligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and its inhibition by a test compound.
Principle: The assay quantifies the phosphorylation of a specific mTOR substrate by immunoprecipitated or recombinant mTOR in the presence of ATP.
Materials:
-
Cell lysate containing mTORC1 or recombinant mTOR
-
Antibody for mTOR immunoprecipitation (e.g., anti-mTOR)
-
Protein A/G agarose (B213101) beads
-
mTOR substrate (e.g., recombinant 4E-BP1 or p70S6K)
-
[γ-32P]ATP or an antibody specific for the phosphorylated substrate for non-radioactive detection
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound)
Procedure:
-
Immunoprecipitate mTORC1 from cell lysates using an anti-mTOR antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates extensively to remove contaminants.
-
Resuspend the beads in kinase assay buffer.
-
Add the mTOR substrate and ATP (spiked with [γ-32P]ATP for radioactive detection) to the reaction mixture.
-
Add increasing concentrations of the test compound (this compound).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive detection, expose the gel to a phosphor screen and quantify the phosphorylated substrate band. For non-radioactive detection, perform a Western blot using a phospho-specific antibody.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of mTOR kinase activity.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for FKBP12 Binding Assay
Caption: Experimental workflow for the FKBP12 competitive binding assay.
Experimental Workflow for mTOR Kinase Assay
Caption: Experimental workflow for the in vitro mTOR kinase assay.
References
7-O-Demethyl Rapamycin: An In-depth Technical Guide on a Core Rapamycin Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin (B549165) (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties, primarily through its inhibition of the mammalian target of rapamycin (mTOR). The purity of rapamycin is critical for its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of 7-O-demethyl rapamycin, a significant impurity and metabolite of rapamycin. This document details its chemical properties, biological activity, and analytical methodologies for its identification and quantification, serving as a vital resource for professionals in drug development and quality control.
Introduction
This compound is a key process-related impurity and a major metabolite of rapamycin.[1] Its presence in the active pharmaceutical ingredient (API) of rapamycin can arise from the fermentation process of Streptomyces hygroscopicus or as a degradation product.[2][3][4] Given its structural similarity to the parent compound, this compound is known to possess biological activity, including immunosuppressive and antifungal properties.[1][5] Therefore, controlling its levels within rapamycin formulations is crucial for ensuring product consistency and safety.
Chemical and Physical Properties
This compound is structurally analogous to rapamycin, with the only difference being the absence of a methyl group at the 7-O position. This minor structural change results in a slightly lower molecular weight.
| Property | Value | Reference |
| Chemical Name | 7-O-Desmethyl Rapamycin | [1] |
| Synonyms | 7-O-Demethyl Sirolimus, Novolimus | [1] |
| CAS Number | 151519-50-5 | [1] |
| Molecular Formula | C₅₀H₇₇NO₁₃ | [1] |
| Molecular Weight | 900.15 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | N/A |
Biological Activity and Mechanism of Action
While specific quantitative data comparing the biological potency of this compound to rapamycin is not extensively available in public literature, it is understood to retain significant biological activity.[1][5] Like rapamycin, its mechanism of action is presumed to be through the inhibition of the mTOR signaling pathway.[1]
The canonical pathway involves the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[6] The inhibition of mTORC1 disrupts downstream signaling cascades that are critical for cell growth, proliferation, and survival.[6]
Signaling Pathway of Rapamycin and this compound
References
- 1. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Forced degradation studies of rapamycin: identification of autoxidation products. | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 7-O-Demethyl Rapamycin (Everolimus): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Demethyl rapamycin (B549165), more commonly known as Everolimus, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1] As a derivative of sirolimus (rapamycin), Everolimus exhibits significant anti-proliferative and immunosuppressive properties, leading to its extensive investigation and clinical application in oncology and transplant medicine.[2][3] This technical guide provides an in-depth overview of the biological activity of Everolimus, focusing on its mechanism of action, impact on the PI3K/AKT/mTOR signaling pathway, and key quantitative data. Detailed experimental protocols for assessing its activity are also provided to facilitate further research and development.
Mechanism of Action
Everolimus exerts its biological effects by forming a complex with the intracellular protein FK506 binding protein-12 (FKBP12).[4] This Everolimus-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the allosteric inhibition of its kinase activity.[5] Unlike ATP-competitive mTOR inhibitors, Everolimus does not directly inhibit the kinase activity of mTOR complex 2 (mTORC2) with short-term exposure, although prolonged treatment may indirectly affect mTORC2 assembly and signaling in some cell types.[4][6]
The inhibition of mTORC1 by Everolimus disrupts the phosphorylation of its key downstream effectors, namely the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] The dephosphorylation of these substrates leads to the suppression of protein synthesis and arrests the cell cycle at the G1/S phase, thereby inhibiting cell proliferation.[7][8]
The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently dysregulated in human cancers and other diseases.[9][10] This pathway is activated by a variety of upstream signals, including growth factors and nutrients.
As depicted in the diagram, Everolimus, by inhibiting mTORC1, effectively blocks the downstream signaling cascade that promotes cell growth and proliferation.
Quantitative Biological Activity Data
The biological activity of Everolimus has been quantified in numerous studies across various cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric used to assess its potency.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | Proliferation Assay | 71 | [11] |
| Primary Breast Cancer Cells | Breast Cancer | Proliferation Assay | 156 | [11] |
| HUVEC | Endothelial Cells (VEGF-induced) | Proliferation Assay | 0.12 | [11] |
| HUVEC | Endothelial Cells (bFGF-induced) | Proliferation Assay | 0.8 | [11] |
| MCF-7 | Breast Cancer | Proliferation Assay | 200 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Proliferation Assay | ~1 | [12] |
| Hs578T | Triple-Negative Breast Cancer | Proliferation Assay | ~1 | [12] |
| BT549 | Triple-Negative Breast Cancer | Proliferation Assay | ~1 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific assay used.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]
-
Drug Treatment: Prepare serial dilutions of Everolimus in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the Everolimus dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the Everolimus concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of mTOR Pathway Inhibition
Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of mTOR pathway components following Everolimus treatment.[12]
Detailed Methodology:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with Everolimus at the desired concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
Conclusion
7-O-Demethyl rapamycin (Everolimus) is a well-characterized mTORC1 inhibitor with potent anti-proliferative and immunosuppressive activities. Its mechanism of action through the PI3K/AKT/mTOR pathway is well-established, and its biological effects have been extensively quantified. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted biological activities of Everolimus and to explore its therapeutic potential in various disease contexts. A thorough understanding of its molecular interactions and cellular effects is paramount for the continued development and optimization of Everolimus-based therapies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioquochem.com [bioquochem.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
7-O-Demethyl Rapamycin: An In-Depth Technical Guide to its mTOR Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Demethyl rapamycin (B549165) (7-O-DMR), also known as Novolimus, is a semi-synthetic macrolide and a close analog of rapamycin (sirolimus). Like its parent compound, 7-O-DMR exerts its biological effects, including immunosuppressive and anti-proliferative activities, through the specific inhibition of the mammalian target of rapamycin (mTOR).[1][2][3] mTOR is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival, making it a critical target in various therapeutic areas, including oncology, immunology, and age-related diseases.[4][5][6] This technical guide provides a comprehensive overview of the 7-O-Demethyl rapamycin-mediated mTOR inhibition pathway, including quantitative data on related compounds, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways and experimental workflows.
The mTOR Signaling Pathway and Mechanism of Inhibition
The mTOR kinase exists in two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5][6]
-
mTORC1 is composed of mTOR, Raptor, and GβL. It integrates signals from growth factors, nutrients (particularly amino acids), energy status, and stress to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include the S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5][6][7]
-
mTORC2 comprises mTOR, Rictor, mSin1, and GβL. It is primarily involved in the regulation of the cytoskeleton, cell survival, and metabolism, with key substrates including Akt, SGK1, and PKCα.[5][6]
This compound, like other rapalogs, acts as an allosteric inhibitor of mTORC1. The mechanism of inhibition involves the formation of a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This 7-O-DMR-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[8] This binding event does not directly inhibit the catalytic activity of mTOR but rather interferes with the interaction between mTOR and its substrates, particularly S6K1 and 4E-BP1, thereby preventing their phosphorylation and activation.[7][9] While mTORC1 is highly sensitive to acute inhibition by rapalogs, mTORC2 is generally considered resistant to short-term treatment, although prolonged exposure can lead to the disruption of mTORC2 assembly and function in some cell types.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of mTOR Inhibition with Sirolimus on Natural Killer Cell Reconstitution in Allogeneic Stem Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of eIF-4E BP1 phosphorylation by mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 7-O-Demethyl Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-O-Demethyl rapamycin (B549165), a key derivative and metabolite of the immunosuppressant and mTOR inhibitor, rapamycin. This document details both biosynthetic and potential chemical synthesis routes, comprehensive characterization methodologies, and the biological context of its mechanism of action.
Introduction
7-O-Demethyl rapamycin, also known as 7-O-desmethyl rapamycin or Novolimus, is a macrolide compound that differs from its parent molecule, rapamycin (sirolimus), by the absence of a methyl group at the 7-O position.[1] It is recognized as a significant impurity and metabolite of rapamycin.[2][3] Like rapamycin, this compound exhibits a range of biological activities, including immunosuppressive, antifungal, and anti-tumor properties.[][5][6] Its primary mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] Understanding the synthesis and characterization of this derivative is critical for drug development, quality control of rapamycin production, and for exploring its own therapeutic potential.
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: biosynthesis via fermentation and chemical synthesis.
Biosynthesis via Fermentation
A patented method describes the directed biosynthesis of 7-O-demethylated rapamycin using actinomycete strains, such as Streptomyces hygroscopicus.[7] This approach involves modifying the fermentation conditions to favor the production of the demethylated analog.
1. Strain and Media Preparation:
-
Strain: A suitable strain of Streptomyces hygroscopicus is used as the starting strain.
-
Incline Medium: Composed of yeast powder (10 g/L), corn starch (10 g/L), glucose (10 g/L), agar (B569324) powder (20 g/L), and calcium carbonate (1 g/L).
-
Primary Seed Medium: Contains cottonseed protein powder (20 g/L), glucose (10 g/L), corn steep liquor powder (6 g/L), peanut protein powder (4 g/L), cornstarch (10 g/L), and calcium carbonate (1 g/L).
-
Secondary Seed Medium: Consists of cottonseed protein powder (20 g/L), glucose (10 g/L), corn steep liquor dry powder (6 g/L), peanut protein powder (4 g/L), corn starch (10 g/L), an antifoaming agent (e.g., DF-104, 1%), and calcium carbonate (1 g/L).
2. Fermentation Process:
-
The Streptomyces hygroscopicus strain is cultured on the incline medium to obtain a slant culture.
-
The slant culture is then used to inoculate the primary seed medium, followed by incubation to prepare the primary seed culture.
-
The primary seed culture is transferred to the secondary seed medium to produce the secondary seed culture.
-
The final production fermentation is carried out in a suitable fermentation tank by inoculating with the secondary seed culture. The process is controlled for parameters such as temperature, pH, and dissolved oxygen.
-
Specific cosolvents and amino acids are added at different stages of the fermentation to direct the synthesis towards 7-O-demethylated rapamycin.
3. Extraction and Purification:
-
Following fermentation, the broth is typically acidified and the mycelia are separated from the broth.
-
The mycelia are then extracted with a water-immiscible organic solvent (e.g., ethyl acetate).
-
The crude extract is purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sirolimus, Rapamycin, Wy-090217, AY-22989, Rapamune-药物合成数据库 [drugfuture.com]
- 6. Preparation method of 7-O-demethylated rapamycin - Eureka | Patsnap [eureka.patsnap.com]
- 7. naturalpet.health [naturalpet.health]
The Discovery of 7-O-Demethyl Rapamycin (Novolimus): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Demethyl rapamycin (B549165), also known as Novolimus, is a macrocyclic lactone and a key metabolite of sirolimus (rapamycin).[1][2] Initially identified as an impurity during the fermentation of Streptomyces hygroscopicus, Novolimus has emerged as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Novolimus, with a primary focus on its application in drug-eluting stents for the prevention of coronary artery restenosis.
Discovery and Synthesis
Novolimus was first identified as a metabolite of rapamycin.[4][5] Its discovery stemmed from the analysis of rapamycin and its derivatives produced during the fermentation of Streptomyces hygroscopicus.[3] While initially considered an impurity, its potent biological activity prompted further investigation.
Biosynthesis
A primary method for the production of 7-O-demethylated rapamycin involves a fermentation process utilizing Actinoplanes as the starting strains.[3] This biosynthetic approach allows for the directed synthesis of Novolimus with improved purity and yield. The process involves shake flask or fermentation tank fermentation with the selection of specific cosolvents and the timed addition of corresponding amino acids.[3]
Table 1: Example Media Composition for the Biosynthesis of 7-O-Demethyl Rapamycin [3]
| Medium Type | Component | Concentration (g/L) |
| Incline Medium | Yeast Powder | 10 |
| Corn Starch | 10 | |
| Glucose | 10 | |
| Agar Powder | 20 | |
| Calcium Carbonate | 1 | |
| Primary Seed Medium | Cottonseed Protein Powder | 20 |
| Glucose | 10 | |
| Corn Steep Liquor Powder | 6 | |
| Peanut Protein Powder | 4 | |
| Cornstarch | 10 | |
| Calcium Carbonate | 1 | |
| Secondary Seed Medium | Cottonseed Protein Powder | 20 |
| Glucose | 10 | |
| Corn Steep Liquor Dry Powder | 6 | |
| Peanut Protein Powder | 4 | |
| Corn Starch | 10 | |
| Calcium Carbonate | 1 |
Purification and Characterization
The purification of Novolimus from the fermentation broth or synthetic reaction mixture typically involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of rapamycin and its derivatives, including Novolimus.[6][7]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Rapamycin and its Impurities
-
Objective: To separate and quantify this compound from a mixture containing rapamycin and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Knauer ODS, 5 µm, 4.6 x 150 mm).[8]
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile (B52724), and water is often employed. For instance, a mobile phase consisting of methanol-acetonitrile-water (70:15:30) can be used.[7] An alternative is a mixture of 70% acetonitrile and 30% ammonium (B1175870) acetate (B1210297) buffer.[8]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C or 55°C.[7][8]
-
Sample Preparation: The sample containing Novolimus is dissolved in a suitable solvent, such as methanol, and filtered before injection.
-
Data Analysis: The retention time and peak area are used to identify and quantify Novolimus, respectively, by comparison with a reference standard.
Mechanism of Action: mTOR Inhibition
Novolimus exerts its antiproliferative and immunosuppressive effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cellular processes.[9][10]
The mTOR Signaling Pathway
The mTOR protein is a key component of two distinct multi-protein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[11][12] mTORC1 is sensitive to rapamycin and its analogs and plays a crucial role in integrating signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis, cell growth, and proliferation.[11][12]
In Vitro Assessment of mTOR Inhibition
The inhibitory activity of Novolimus on mTOR can be quantified through various in vitro assays.
Experimental Protocol: In Vitro mTOR Kinase Assay [4]
-
Objective: To determine the direct inhibitory effect of Novolimus on mTOR kinase activity.
-
Materials: Active mTOR enzyme, inactive S6K protein (as a substrate), ATP, kinase reaction buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2), Novolimus stock solution, and Western blotting reagents.
-
Procedure:
-
Set up kinase reactions containing the kinase buffer, inactive S6K protein, and varying concentrations of Novolimus.
-
Initiate the reaction by adding active mTOR and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies specific for phosphorylated S6K (p-S6K) and total S6K.
-
Detect the antibody binding using a chemiluminescent substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities for p-S6K and total S6K. The inhibitory effect of Novolimus is determined by the reduction in the p-S6K/total S6K ratio with increasing drug concentrations. The IC50 value can be calculated from the dose-response curve.
Preclinical and Clinical Development
The primary clinical application of Novolimus is in drug-eluting stents (DES) to prevent restenosis following percutaneous coronary intervention.
In Vitro and In Vivo Efficacy
In vitro studies have demonstrated the high potency of Novolimus in inhibiting human smooth muscle cell proliferation, with an IC50 of 0.5 nM, which is comparable to that of sirolimus.[13] Preclinical studies in porcine coronary artery models have shown the efficacy of Novolimus-eluting stents in reducing neointimal hyperplasia.[14]
Table 2: In Vitro and Preclinical Efficacy of Novolimus
| Parameter | Value | Source |
| In Vitro Potency | ||
| IC50 (Human Smooth Muscle Cells) | 0.5 nM | [13] |
| Preclinical (Porcine Model) | ||
| In-Stent Late Lumen Loss | Significantly reduced compared to bare-metal stents | [14] |
| Neointimal Area | Significantly reduced compared to bare-metal stents | [14] |
Clinical Trials
The efficacy and safety of Novolimus-eluting stents have been evaluated in several clinical trials, including the EXCELLA I and EXCELLA II studies.[14][15] These trials have demonstrated the non-inferiority and, in some cases, superiority of Novolimus-eluting stents compared to other commercially available DES.
Table 3: Clinical Trial Data for Novolimus-Eluting Stents
| Trial | Comparator | Primary Endpoint | Result | Source |
| EXCELLA I | - | In-stent late loss at 8 months | 0.31 ± 0.25 mm | [14][15] |
| Neointimal volume at 8 months (IVUS) | 6.0% ± 4.4% | [14][15] | ||
| EXCELLA II | Zotarolimus-eluting stent | In-stent late lumen loss at 9 months | 0.11 ± 0.32 mm (vs. 0.63 ± 0.42 mm for ZES; p < 0.001) | [13] |
Pharmacokinetics
Pharmacokinetic studies of rapamycin and its metabolites, including Novolimus, have been conducted in various species and in humans.[4][5][16] Rapamycin undergoes extensive metabolism, primarily through O-demethylation and hydroxylation.[8]
Table 4: Pharmacokinetic Parameters of Sirolimus (Rapamycin) in Healthy Volunteers [16]
| Parameter | Value (Mean ± SD) |
| tmax (hours) | 1.3 ± 0.5 |
| t1/2 (hours) | 60 ± 10 |
| Whole Blood to Plasma Ratio | 142 ± 39 |
Note: Specific pharmacokinetic data for Novolimus is limited in the public domain. The data for sirolimus is provided as a reference.
Conclusion
This compound (Novolimus) represents a significant advancement in the field of mTOR inhibitors. Its discovery as a metabolite of sirolimus and subsequent development have led to a potent antiproliferative agent with a well-defined mechanism of action. The successful application of Novolimus in drug-eluting stents, supported by robust preclinical and clinical data, underscores its therapeutic potential in preventing coronary artery restenosis. Further research into the synthesis and broader applications of Novolimus may unveil new therapeutic opportunities in oncology and other areas where mTOR signaling plays a critical role.
References
- 1. rapamycin.us [rapamycin.us]
- 2. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 3. Preparation method of 7-O-demethylated rapamycin - Eureka | Patsnap [eureka.patsnap.com]
- 4. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of rapamycin in whole blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN115097046B - Method for separating rapamycin and impurities thereof - Google Patents [patents.google.com]
- 8. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real‐World Clinical Performance of a Novolimus‐Eluting Stent Versus a Sirolimus‐Eluting Stent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are mTOR modulators and how do they work? [synapse.patsnap.com]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Safety and Efficacy of New Sirolimus-eluting Stent Models in a Preclinical Study - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 15. Novel drug-eluting stents in the treatment of de novo coronary lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
7-O-Demethyl Rapamycin: A Technical Guide to its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Demethyl rapamycin (B549165), a derivative of the well-known macrolide rapamycin, has garnered interest for its potential as an antifungal agent. Like its parent compound, it is presumed to exert its antifungal effects through the inhibition of the Target of Rapamycin (TOR) signaling pathway, a crucial regulator of cell growth and proliferation in fungi. This technical guide provides a comprehensive overview of the available information on the antifungal properties of 7-O-demethyl rapamycin, including its mechanism of action, methodologies for its evaluation, and a comparative analysis with rapamycin and other analogs. While specific quantitative antifungal data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge on related compounds to provide a framework for its potential efficacy and future research.
Core Concepts: Mechanism of Action
The antifungal activity of rapamycin and its analogs is primarily mediated through the inhibition of the TOR signaling pathway.[1][2] This highly conserved pathway is central to regulating cell growth, proliferation, and metabolism in response to nutrient availability and environmental cues.
The mechanism involves a series of steps:
-
Cellular Entry: Rapamycin and its derivatives are lipophilic and can diffuse across the fungal cell membrane.
-
FKBP12 Binding: Inside the cell, they form a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12).
-
TOR Kinase Inhibition: This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the TOR kinase, inhibiting its function.
-
Downstream Effects: Inhibition of TOR leads to a cascade of downstream effects that mimic nutrient starvation, ultimately arresting cell growth. These effects include the downregulation of ribosome biogenesis, protein synthesis, and nutrient import, as well as the induction of autophagy.
It is through this well-established mechanism that this compound is believed to exert its antifungal activity.
Fungal TOR Signaling Pathway
dot
Caption: Fungal TOR Signaling Pathway and Inhibition by this compound.
Quantitative Data on Antifungal Activity
Studies have shown that substitutions at the 7-position of the rapamycin molecule can lead to a differentiated immunosuppressive to antifungal profile, suggesting that this compound could possess significant antifungal activity.[3][4]
Table 1: In Vitro Antifungal Activity of Rapamycin Against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.02 - 0.5 | [5] |
| Saccharomyces cerevisiae | Varies by strain | [6] |
| Fusarium oxysporum | Varies by strain | [6] |
| Cryptococcus neoformans | Varies by strain | [1] |
| Aspergillus fumigatus | Varies by strain | [1] |
| Mucor circinelloides | >100 | [7][8] |
Note: MIC values can vary depending on the specific strain, testing methodology, and media used.
Experimental Protocols
Standardized methods for determining the in vitro antifungal susceptibility of yeast and filamentous fungi have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly employed technique to determine the MIC of an antifungal agent.
Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27-A3 for Yeasts)
-
Preparation of Antifungal Agent Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in the microtiter plate.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Microtiter Plate Assay:
-
Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (inoculum without the drug) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the positive control. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.
-
Experimental Workflow for MIC Determination
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Fungicidal vs. Fungistatic Activity
The determination of whether an antifungal agent is fungicidal (kills the fungus) or fungistatic (inhibits its growth) is crucial for its potential clinical application. This can be assessed by determining the Minimum Fungicidal Concentration (MFC).
MFC Determination Protocol
-
Following the MIC determination, take an aliquot (e.g., 10-20 µL) from the wells of the microtiter plate that show no visible growth.
-
Spread the aliquot onto an appropriate agar medium that does not contain the antifungal agent.
-
Incubate the agar plates at 35°C for a period sufficient to allow for the growth of any viable fungal cells (typically 24-72 hours).
-
The MFC is the lowest concentration of the antifungal agent from which there is no fungal growth on the subculture plates.
A common interpretation is that if the MFC/MIC ratio is ≤ 4, the compound is considered to have fungicidal activity.
Conclusion and Future Directions
This compound holds promise as an antifungal agent due to its structural similarity to rapamycin and its likely mechanism of action via the conserved TOR signaling pathway. While direct quantitative data on its antifungal potency is currently lacking in the public domain, the established methodologies for antifungal susceptibility testing provide a clear path for its evaluation. Future research should focus on determining the MIC and MFC values of this compound against a broad panel of clinically relevant fungal pathogens, including both yeasts and molds. Furthermore, studies investigating its synergistic potential with other classes of antifungal drugs and its efficacy in in vivo models of fungal infections are warranted to fully elucidate its therapeutic potential. The exploration of 7-O-substituted rapamycin analogs represents a promising avenue for the development of new antifungal agents with potentially improved efficacy and safety profiles.
References
- 1. Rapamycin and Less Immunosuppressive Analogs Are Toxic to Candida albicans and Cryptococcus neoformans via FKBP12-Dependent Inhibition of TOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin and less immunosuppressive analogs are toxic to Candida albicans and Cryptococcus neoformans via FKBP12-dependent inhibition of TOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal rapamycin analogues with reduced immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antifungal activities of rapamycin and its derivatives, prolylrapamycin, 32-desmethylrapamycin, and 32-desmethoxyrapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin exerts antifungal activity in vitro and in vivo against Mucor circinelloides via FKBP12-dependent inhibition of Tor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-proliferative Power of 7-O-Demethyl Rapamycin (Ridaforolimus): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-proliferative effects of 7-O-Demethyl rapamycin (B549165), also known as ridaforolimus (B1684004) (formerly AP23573, MK-8669). As a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), ridaforolimus has demonstrated significant therapeutic potential in various cancer models. This document synthesizes key preclinical data, outlines detailed experimental protocols for its evaluation, and visualizes its mechanism of action to support further research and development.
Mechanism of Action: Targeting the mTOR Signaling Pathway
Ridaforolimus is a non-prodrug analog of rapamycin that exerts its anti-proliferative effects by selectively inhibiting the mTOR serine/threonine kinase.[1] mTOR is a critical regulator of cell growth, proliferation, metabolism, and survival, and its pathway is frequently hyperactivated in human malignancies.[2][3]
Ridaforolimus forms a complex with the intracellular protein FKBP12. This complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1), leading to the inhibition of its kinase activity.[4] This targeted inhibition disrupts the phosphorylation of key downstream effectors of mTORC1, primarily the p70 S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] The dephosphorylation of these substrates leads to a downstream cascade of events that collectively halt cell cycle progression, reduce protein synthesis, and ultimately suppress tumor growth.[1][2] This predominantly cytostatic effect has been observed across a range of cancer types.[3]
References
The Structure-Activity Relationship of 7-O-Demethyl Rapamycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 7-O-demethyl rapamycin (B549165) and its analogs. It delves into the critical role of the C-7 position in modulating the interaction with the mTOR protein, summarizes available biological data, and provides detailed experimental protocols for the evaluation of these compounds.
Introduction: The Significance of the C-7 Position
Rapamycin is a macrolide natural product that exerts its immunosuppressive and anti-proliferative effects by inhibiting the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1] Rapamycin's mechanism of action involves the formation of a ternary complex with the FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of mTOR.[2] The rapamycin molecule can be conceptually divided into two key domains: a "binding domain" that interacts with FKBP12 and an "effector domain" that engages with the FRB domain of mTOR.[3][4]
Pioneering work in the field has established that the C-7 methoxy (B1213986) group of rapamycin is a crucial component of the effector domain.[3][4] Modifications at this position can significantly impact the biological activity of the compound, often without substantially altering its affinity for FKBP12. This observation underscores the C-7 position as a prime target for the rational design of novel rapamycin analogs (rapalogs) with potentially improved therapeutic profiles. 7-O-demethyl rapamycin, the parent compound for C-7 modifications, serves as a key reference point for understanding the SAR at this position.
Structure-Activity Relationship at the C-7 Position
Quantitative Data on C-7 Modified Rapamycin Analogs
| Compound/Modification at C-7 | FKBP12 Binding Affinity (Relative to Rapamycin) | Biological Activity (Splenocyte/Yeast Proliferation) | Reference |
| Rapamycin (7-OCH₃) | 1.0 | Potent | [3] |
| 7-O-Demethyl (7-OH) | High | Not explicitly stated, but implied to be a key intermediate | [5][6] |
| Small Alkoxy Groups (e.g., 7-OC₂H₅) | High | Comparable to rapamycin | [3] |
| Bulky Groups | High | Markedly decreased | [3] |
| Photoreactive Group | High | Active and used for FRAP labeling | [3] |
Note: This table is based on the qualitative descriptions in the cited literature. Direct quantitative comparisons of IC50 values would require side-by-side experimental evaluation under identical conditions.
Synthesis of this compound
The synthesis of this compound can be approached through both biosynthetic and chemical methods.
Biosynthetic Approach
A patented method describes the preparation of 7-O-demethylated rapamycin through fermentation. This process utilizes Actinoplanes species as the starting strains. By carefully selecting co-solvents and the timing of amino acid additions during shake flask or fermentation tank cultivation, the biosynthesis can be directed towards the production of this compound. This method offers the advantage of producing the desired compound directly, though it may require specialized fermentation and purification expertise.
Chemical Synthesis Approach (General Considerations)
While a specific, detailed protocol for the chemical synthesis of this compound from rapamycin is not extensively documented in readily available literature, the chemical lability of the C-7 methoxy group provides a potential route for its removal. The allylic nature of this group makes it susceptible to cleavage under acidic conditions. However, the overall complexity and sensitivity of the rapamycin macrocycle to acidic and basic conditions present significant challenges for selective demethylation without causing undesired side reactions, such as ring opening or rearrangements.
A general theoretical approach for the chemical synthesis would involve:
-
Protection of sensitive functional groups: The numerous hydroxyl and ketone groups in the rapamycin molecule would likely require protection to prevent side reactions.
-
Selective demethylation at C-7: This would be the most challenging step, potentially involving Lewis acids or other demethylating agents under carefully controlled conditions to favor cleavage of the allylic methyl ether.
-
Deprotection: Removal of the protecting groups to yield this compound.
Further research and process development would be necessary to establish a robust and high-yielding chemical synthesis protocol.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 by quantifying the phosphorylation of a known substrate.
Materials:
-
HEK293T cells
-
Cell lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM sodium pyrophosphate, 10 mM β-glycerophosphate, 1.5 mM Na₃VO₄, 0.3% CHAPS, and protease inhibitors)
-
Anti-mTOR antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
Recombinant 4E-BP1 protein (substrate)
-
[γ-³²P]ATP or non-radioactive ATP and phospho-specific antibodies
-
SDS-PAGE and autoradiography or western blotting equipment
Procedure:
-
Cell Lysate Preparation: Culture HEK293T cells and treat with compounds as required. Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation of mTORC1: Incubate the cell lysate with an anti-mTOR antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for a further 2 hours to capture the mTORC1 complex.
-
Washing: Wash the immunoprecipitated beads three times with lysis buffer and once with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer. Add recombinant 4E-BP1 and ATP (either radiolabeled or non-radiolabeled). Incubate at 30°C for 30 minutes.
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. If using radiolabeled ATP, expose the gel to a phosphor screen and quantify the phosphorylation of 4E-BP1. If using non-radiolabeled ATP, transfer the proteins to a membrane and perform a western blot using a phospho-4E-BP1 specific antibody.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87-MG)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (including this compound and analogs) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Western Blotting for mTOR Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key downstream effectors of mTORC1, such as S6 Kinase (S6K) and 4E-BP1.
Materials:
-
Cell line of interest
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and western blotting equipment
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compounds on mTORC1 signaling.
Visualizations
Signaling Pathway
References
- 1. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 5. Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
Physicochemical Properties of 7-O-Demethyl Rapamycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Demethyl rapamycin (B549165), also known as Novolimus, is a significant macrolide and a metabolite of rapamycin (sirolimus).[1] As a potent inhibitor of the mammalian target of rapamycin (mTOR), it shares the immunosuppressive and anti-proliferative properties of its parent compound.[2][3] Understanding the physicochemical properties of 7-O-Demethyl rapamycin is critical for its development as a therapeutic agent, influencing its formulation, delivery, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Core Physicochemical Properties
The physicochemical properties of a drug molecule are fundamental to its behavior in both in vitro and in vivo systems. While experimentally determined data for this compound are limited, a combination of computed data and information from its parent compound, rapamycin, provides valuable insights.
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32R,35R)-1,18,30-Trihydroxy-12-{(2R)-1-[(1S,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-2-propanyl}-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0⁴,⁹]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | [1] |
| Molecular Formula | C₅₀H₇₇NO₁₃ | [4][5] |
| Molecular Weight | 900.15 g/mol | [4][5][6] |
| CAS Number | 151519-50-5 | [1][6] |
| XLogP3 (Computed) | 5.5 | [4] |
| Hydrogen Bond Donor Count | 4 | [4] |
| Hydrogen Bond Acceptor Count | 13 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Topological Polar Surface Area | 206 Ų | [4] |
Table 2: Solubility and Stability Data
Note: Experimental data for this compound is scarce. The data presented below for rapamycin (sirolimus) can be considered as a close approximation due to structural similarity. This should be confirmed by experimental studies.
| Property | Value/Observation | Compound | Source |
| Aqueous Solubility | 2.6 µg/mL at 25°C | Rapamycin | [7][8] |
| Very poorly soluble in water | Rapamycin | [9] | |
| Organic Solvent Solubility | Soluble in DMSO (~10 mg/mL) | Rapamycin | [10] |
| Soluble in Ethanol (~0.25 mg/mL) | Rapamycin | [10] | |
| Soluble in Methanol (B129727) (~25 mg/mL) | Rapamycin-d3 | [11] | |
| Soluble in DMSO (~25 mg/mL) | Rapamycin-d3 | [11] | |
| Soluble in Chloroform (~5 mg/mL) | Rapamycin-d3 | [11] | |
| Stability in Aqueous Solution | Unstable in phosphate-buffered saline and HEPES buffer. Degradation is faster at 37°C. | Rapamycin | [7][8] |
| Susceptible to autoxidation. | Rapamycin | [12][13][14] | |
| Hydrolysis is a major degradation pathway in aqueous solutions. | Rapamycin | [15][16][17] | |
| Solid-State Stability | Stable as a crystalline solid. | Rapamycin | [10] |
| Store at -20°C to -80°C for long-term stability. | This compound | [1][5] |
Mechanism of Action: The mTOR Signaling Pathway
This compound, like its parent compound, exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[2] The mechanism involves the formation of a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1), leading to the allosteric inhibition of its kinase activity.[2]
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies that can be applied to this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the equilibrium solubility determination using the shake-flask method, a gold standard for solubility measurement.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer solution. The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration using a chemically inert filter (e.g., PTFE).
-
Quantification: Accurately dilute the clear supernatant or filtrate with a suitable solvent. Analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[18]
-
Data Analysis: The concentration of the dissolved compound represents the equilibrium solubility at that specific pH and temperature.
Protocol 2: Determination of the Partition Coefficient (LogP) (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in either the aqueous or octanol (B41247) phase.
-
Partitioning: Add a known volume of the stock solution to a vessel containing a known volume of the other phase. The volume ratio of octanol to the aqueous phase can be adjusted based on the expected LogP value.
-
Equilibration: Seal the vessel and shake it for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the aqueous (C_w) and octanol (C_o) phases using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = C_o / C_w. The LogP is the logarithm (base 10) of the partition coefficient: LogP = log10(P).
Protocol 3: Determination of pKa by Potentiometric Titration
The pKa is the acid dissociation constant, which is crucial for understanding the ionization state of a molecule at different pH values.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration. The final concentration should be in the range of 1-10 mM.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature and inert atmosphere (e.g., by purging with nitrogen) to prevent interference from atmospheric CO₂.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the midpoint of the buffer region or by calculating the first or second derivative of the titration curve to identify the inflection point, which corresponds to the pKa.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
Methodology:
-
Stress Conditions: Subject solutions of this compound to various stress conditions, including:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at room or elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the drug solution to UV and/or visible light.
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
-
Evaluation: Determine the rate of degradation and identify the major degradation pathways. This information is crucial for developing stable formulations and defining appropriate storage conditions. Studies on rapamycin have shown it is susceptible to autoxidation, with the triene moiety being a primary site of oxidation.[12][13][14]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While computed data offers valuable initial insights, there is a clear need for comprehensive experimental studies to accurately determine key parameters such as aqueous solubility, pKa, and LogP. The provided experimental protocols offer a roadmap for researchers to generate these critical data. A thorough characterization of its physicochemical properties will be instrumental in unlocking the full therapeutic potential of this compound in drug development.
References
- 1. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 2. agscientific.com [agscientific.com]
- 3. validated stability indicating: Topics by Science.gov [science.gov]
- 4. This compound | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 7-O-Desmethyl Rapamycin - LKT Labs [bioscience.co.uk]
- 7. Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
- 17. enovatia.com [enovatia.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 7-O-Demethyl Rapamycin in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-demethyl rapamycin (B549165), also known as novolimus, is a derivative of the macrolide rapamycin.[1] Like its parent compound, it functions as a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[2][3] The mTOR signaling pathway is frequently dysregulated in various diseases, including cancer, making 7-O-demethyl rapamycin a compound of significant interest for therapeutic development due to its anti-proliferative, immunosuppressive, and antifungal properties.[1][4] These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cell lines, focusing on cell viability, apoptosis, cell cycle progression, and mTOR pathway modulation.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents typical data obtained for its parent compound, rapamycin, to serve as a reference for expected outcomes. Researchers should generate specific data for this compound based on their experimental models.
Table 1: Representative Quantitative Data for Rapamycin in Various Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect (Rapamycin) | Reference |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 10 - 160 µM | 72 h | IC50: 7.39 ± 0.61 µM | [5] |
| Ca9-22 (Oral Cancer) | MTT Assay | 0 - 100 µM | Not Specified | IC50: ~15 µM | [6] |
| J82, T24, RT4 (Urothelial Carcinoma) | BrdU Incorporation | 1 pM - 1 µM | 48 h | Significant reduction in proliferation at 1 nM | [7] |
| Nara-H (Malignant Fibrous Histiocytoma) | Western Blot (p-p70S6K) | 0.4 - 50 µM | 24 h | Dose-dependent decrease in phosphorylation | [8] |
| CRL 1606 (Hybridoma) | Cell Cycle Analysis | 100 nM | Fed-batch culture | Increase in G1 phase cells from ~30% to ~40% | [9] |
| Ca9-22 (Oral Cancer) | Annexin V/PI Assay | 10 - 20 µM | 24 h | Dose-dependent increase in apoptosis | [6] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the biological effects of this compound. Note: Optimal concentrations and incubation times for this compound should be empirically determined for each cell line.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on a cell line of interest.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO, concentration matched to the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of mTOR Pathway Proteins
This protocol is for examining the effect of this compound on the phosphorylation status of key mTOR pathway proteins.
Materials:
-
Target cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: Experimental workflow for in vitro characterization.
Caption: mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 7. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin reduces hybridoma cell death and enhances monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving 7-O-Demethyl Rapamycin for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and use of 7-O-Demethyl rapamycin (B549165), also known as ridaforolimus (B1684004), in experimental settings. Ridaforolimus is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2][3] Proper preparation of ridaforolimus solutions is crucial for obtaining accurate and reproducible experimental results.
Data Presentation: Solubility and Storage
7-O-Demethyl rapamycin is a lipophilic compound with limited aqueous solubility.[4] Its solubility is highly dependent on the solvent used. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. The compound is largely insoluble in water and ethanol.[5]
| Parameter | Value | Source(s) |
| Molecular Weight | 990.21 g/mol | [5] |
| Recommended Solvent | DMSO | [5] |
| Solubility in DMSO | ≥49.5 mg/mL | [5] |
| >10 mM | [6] | |
| 100 mg/mL (100.98 mM) | [7] | |
| Solubility in Ethanol | Insoluble | [5] |
| Solubility in Water | Insoluble | [5] |
| Storage of Powder | -20°C | [5][6] |
| Storage of Stock Solution | -20°C for several months | [6] |
Experimental Protocols
In Vitro Application Protocol: Preparation of Ridaforolimus for Cell-Based Assays
Objective: To prepare ridaforolimus solutions for treating cells in culture.
Materials:
-
This compound (Ridaforolimus) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure for Preparing a 10 mM Stock Solution:
-
Calculation: Determine the mass of ridaforolimus needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution (MW = 990.21 g/mol ), you would need 9.90 mg of ridaforolimus.
-
Weighing: Carefully weigh the calculated amount of ridaforolimus powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the ridaforolimus powder is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid dissolution.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months.[6]
Procedure for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Directly add the appropriate volume of the stock solution to pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to add the concentrated DMSO stock to the aqueous medium, not the other way around, to minimize precipitation.[8] For example, to prepare 10 mL of medium with a final ridaforolimus concentration of 100 nM, add 1 µL of the 10 mM stock solution.
-
Mixing: Gently mix the medium containing ridaforolimus by swirling or inverting to ensure a homogenous solution before adding it to the cells.
-
Vehicle Control: It is essential to include a vehicle control in your experiments by adding the same volume of DMSO to the cell culture medium as was used for the drug treatment.[9]
Recommended Working Concentrations: For cell culture studies, ridaforolimus is typically used at concentrations ranging from 10 to 100 nM for 24 to 72 hours.[6]
In Vivo Application Protocol: Formulation of Ridaforolimus for Animal Studies
Objective: To prepare a stable formulation of ridaforolimus for administration to animals.
Materials:
-
This compound (Ridaforolimus) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene (B3416737) glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Corn oil
-
Sterile tubes
Procedure for a Co-Solvent Formulation (Example):
A common formulation for in vivo use involves a mixture of solvents to ensure the solubility and bioavailability of the compound.
-
Prepare a Concentrated Stock in DMSO: First, dissolve the required amount of ridaforolimus in a small volume of DMSO.
-
Add Co-solvents Sequentially: A widely used formulation consists of a sequential addition of solvents. For example, to prepare a 1 mL solution, you could use:
-
Alternative Formulation with Corn Oil: For some applications, a formulation with corn oil may be suitable:
-
10% DMSO
-
90% corn oil First, dissolve the ridaforolimus in DMSO, then add the corn oil and mix well.
-
-
Immediate Use: It is recommended to use the mixed solution immediately for optimal results.[7]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for dissolving this compound.
Signaling Pathway
Caption: Ridaforolimus inhibits the mTORC1 signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. Ridaforolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ridaforolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. How to make a 50 mg/ml Rifampicin Stock Solution [protocols.io]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preparation of 7-O-Demethyl Rapamycin Stock Solutions: An Application Note and Protocol
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of 7-O-Demethyl rapamycin (B549165), a derivative of the potent mTOR inhibitor, rapamycin. Due to the limited availability of specific solubility data for 7-O-Demethyl rapamycin, this protocol is based on the well-established characteristics of the parent compound, rapamycin, and its deuterated analogs. This guide includes detailed protocols, safety precautions, and solubility data to ensure accurate and safe handling in a laboratory setting.
Introduction
This compound is a derivative of rapamycin, a macrolide with potent immunosuppressive and anti-proliferative properties.[1] Like its parent compound, this compound is an inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival. Accurate preparation of stock solutions is crucial for in vitro and in vivo studies to ensure reproducible experimental outcomes. This application note provides a standardized protocol for the solubilization and storage of this compound.
Solubility Data
| Compound | Solvent | Approximate Solubility | Source |
| Rapamycin-d3 | Methanol | ~25 mg/mL | [2] |
| Rapamycin-d3 | DMSO | ~25 mg/mL | [2] |
| Rapamycin | DMSO | ~10 mg/mL | [3] |
| Rapamycin | Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| Rapamycin | Ethanol | ~0.25 mg/mL | [3] |
| This compound | Chloroform | Soluble (concentration not specified) | [4] |
Note: The structural similarity between this compound and rapamycin suggests that Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing high-concentration stock solutions.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, pyrogen-free pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 900.15 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 900.15 g/mol = 0.90015 mg
-
-
-
Weighing the compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 0.9 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Solubilization:
-
Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 900.15 g/mol ) / (10 mmol/L) x 1,000,000
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months).
-
Workflow Diagram
Caption: Workflow for preparing a this compound stock solution.
Mechanism of Action: mTOR Signaling Pathway
This compound, like rapamycin, exerts its effects by inhibiting the mTOR signaling pathway. It forms a complex with the immunophilin FKBP12, and this complex then binds to and allosterically inhibits the mTORC1 complex.
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.
Safety and Handling Precautions
This compound should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.[5]
-
Handling: Avoid contact with skin and eyes.[5] Avoid inhalation of the powder by working in a well-ventilated area or a fume hood, especially when handling the solid form.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
-
Storage: Store the solid compound and stock solutions at the recommended temperature (-20°C or below) in a tightly sealed container.[4][6]
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.
Conclusion
This application note provides a practical guide for the preparation of this compound stock solutions for research purposes. By following the detailed protocol and adhering to the safety precautions, researchers can ensure the accurate and safe use of this compound in their experiments. Given the limited specific data for this compound, the provided information on the closely related compound rapamycin serves as a valuable reference. It is always recommended to perform small-scale solubility tests before preparing larger batches of stock solutions.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 7-O-Demethyl Rapamycin in Human Whole Blood
Introduction
7-O-Demethyl rapamycin (B549165), also known as sirolimus metabolite or desmethylrapamycin, is a primary metabolite of sirolimus (rapamycin), a potent immunosuppressant drug. Sirolimus is widely used to prevent organ rejection in transplantation and in the treatment of certain cancers. The monitoring of sirolimus and its metabolites is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of sirolimus and its metabolites, offering high sensitivity and specificity compared to traditional immunoassays which can suffer from cross-reactivity with metabolites.[1][2] This application note details a highly sensitive and robust LC-MS/MS method for the quantitative analysis of 7-O-Demethyl rapamycin in human whole blood, providing a valuable tool for therapeutic drug monitoring and pharmacokinetic studies.
Principle of the Method
This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
Sirolimus-d3 or another suitable internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid and ammonium (B1175870) formate
-
Human whole blood (blank)
-
Zinc sulfate (B86663) solution (0.1M)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
-
Calibration Standards and QC Samples: Spike blank human whole blood with the working standard solutions to achieve the desired concentration range for the calibration curve and QC samples.
3. Sample Preparation
-
To 100 µL of whole blood sample (calibrator, QC, or unknown), add 200 µL of a precipitation solution containing the internal standard in acetonitrile. A commonly used precipitation solution is acetonitrile with 0.1M zinc sulfate.[3]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantum Ultra, Sciex 3200 QTRAP)[1][4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Ion Source Temp. | 350°C[4] |
| Ionspray Voltage | 5500 V[4] |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.5 | 95 |
| 2.5 | 95 |
| 2.6 | 50 |
| 3.5 | 50 |
Table 2: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 900.5 | 833.5 | Optimized for instrument |
| Sirolimus-d3 (IS) | 934.6 | 867.5 | Optimized for instrument |
Note: The precursor ion for this compound is based on its molecular weight of 900.1 g/mol with the addition of a proton ([M+H]+). The product ion is a characteristic fragment and should be confirmed by infusion of the analytical standard. The MRM transition for the internal standard is based on commercially available deuterated sirolimus.
Data Presentation: Method Performance Characteristics
The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound, adapted from validated methods for sirolimus.[2][3][5]
Table 3: Summary of Quantitative Data
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 85% |
| Matrix Effect | Monitored and compensated by IS |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified metabolic pathway of sirolimus to this compound.
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human whole blood.[1][2][3][5] The simple sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. This method can be a valuable tool for therapeutic drug monitoring and for furthering our understanding of the pharmacokinetics and clinical impact of sirolimus and its metabolites.
References
- 1. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]
- 2. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
Application Notes and Protocols for Western Blot Analysis of p-mTOR (Ser2448) Following 7-O-Demethyl Rapamycin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, making it a key target for drug development.[2] 7-O-Demethyl rapamycin, a derivative of rapamycin, is an mTOR inhibitor that, like its parent compound, forms a complex with the intracellular protein FKBP12. This complex then binds to the mTOR complex 1 (mTORC1), allosterically inhibiting its kinase activity and downstream signaling.[3]
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing a reliable method to assess the inhibition of mTOR signaling.[4] This is often achieved by measuring the phosphorylation status of mTOR at key residues, such as Serine 2448 (p-mTOR), and its downstream effectors like p70 S6 kinase (p70S6K).[5][6] A decrease in p-mTOR levels upon treatment with this compound indicates successful target engagement and pathway inhibition.
These application notes provide a detailed protocol for the treatment of cells with this compound and the subsequent analysis of p-mTOR (Ser2448) levels by Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and the experimental workflow for this protocol.
Caption: mTOR Signaling Pathway Inhibition.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C.
-
Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations in pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 1 µM to determine the optimal concentration for your cell line.[7] A time-course experiment (e.g., 2, 6, 12, 24 hours) is also advised to identify the optimal treatment duration.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest drug concentration). Incubate the cells for the desired amount of time at 37°C in a humidified incubator with 5% CO₂.
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Cell Scraping and Collection: Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to new pre-chilled tubes.
Protein Quantification
-
Assay Selection: Use a standard protein quantification assay such as the bicinchoninic acid (BCA) assay to determine the protein concentration of each sample.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin - BSA).
-
Measurement: Follow the manufacturer's instructions for the BCA assay to measure the absorbance and calculate the protein concentration of each sample.
-
Normalization: Normalize the volume of each sample to ensure equal amounts of protein are loaded for Western blotting (typically 20-30 µg per lane).
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel (a 6-8% gel is recommended for the high molecular weight mTOR protein). Also, load a molecular weight marker.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[2] Recommended antibody dilutions should be followed as per the manufacturer's datasheet (typically 1:1000).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-mTOR signal to the total mTOR signal and the loading control to determine the relative change in mTOR phosphorylation after treatment.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration | p-mTOR/Total mTOR Ratio (Normalized to Loading Control) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | (Value) | 1.0 |
| This compound | 1 nM | (Value) | (Value) |
| This compound | 10 nM | (Value) | (Value) |
| This compound | 100 nM | (Value) | (Value) |
| This compound | 1 µM | (Value) | (Value) |
Reagents and Materials
| Reagent/Material | Recommended Supplier | Catalog Number |
| This compound | (Specify Supplier) | (Specify Catalog #) |
| Cell Line (e.g., HEK293, MCF-7) | ATCC | (Specify Catalog #) |
| 6-well Cell Culture Plates | (Specify Supplier) | (Specify Catalog #) |
| RIPA Lysis Buffer | (Specify Supplier) | (Specify Catalog #) |
| Protease Inhibitor Cocktail | (Specify Supplier) | (Specify Catalog #) |
| Phosphatase Inhibitor Cocktail | (Specify Supplier) | (Specify Catalog #) |
| BCA Protein Assay Kit | (Specify Supplier) | (Specify Catalog #) |
| Laemmli Sample Buffer | (Specify Supplier) | (Specify Catalog #) |
| Precast Polyacrylamide Gels | (Specify Supplier) | (Specify Catalog #) |
| PVDF Membrane | (Specify Supplier) | (Specify Catalog #) |
| Non-fat Dry Milk or BSA | (Specify Supplier) | (Specify Catalog #) |
| Primary Antibody: p-mTOR (Ser2448) | Cell Signaling Technology | #2971 |
| Primary Antibody: mTOR | Cell Signaling Technology | #2983 |
| Primary Antibody: β-actin | (Specify Supplier) | (Specify Catalog #) |
| HRP-conjugated Secondary Antibody | (Specify Supplier) | (Specify Catalog #) |
| ECL Western Blotting Substrate | (Specify Supplier) | (Specify Catalog #) |
Disclaimer: This protocol provides a general guideline. Researchers should optimize the conditions, including cell type, drug concentrations, and incubation times, for their specific experimental setup. Always refer to the manufacturer's instructions for all reagents and antibodies used.
References
- 1. Tissue-restricted inhibition of mTOR using chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. jib-04.com [jib-04.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
7-O-Demethyl Rapamycin: Application Notes and Protocols for Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Demethyl rapamycin (B549165) (7-O-DMR), a close analog of rapamycin (sirolimus), is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase. The mTOR signaling pathway is a master regulator of fundamental cellular processes, including cell growth, proliferation, protein synthesis, and autophagy.[1][2] In the field of neurobiology, dysregulation of the mTOR pathway has been implicated in a range of neurological disorders, making 7-O-DMR a valuable tool for research and a potential therapeutic agent. Its primary mechanism of action involves the induction of autophagy, a cellular process responsible for the degradation and recycling of cellular components, which is critical for neuronal homeostasis.[1]
This document provides detailed application notes and experimental protocols for the use of 7-O-Demethyl rapamycin in neurobiology research, with a focus on its neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. While much of the available research has been conducted with rapamycin, the information presented here is expected to be highly applicable to 7-O-DMR, though researchers are advised to perform initial dose-response optimizations.
Mechanism of Action: mTOR Inhibition and Autophagy Induction
This compound, like rapamycin, exerts its effects by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12). This complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[3] Inhibition of mTORC1 leads to the dephosphorylation and activation of Unc-51-like kinase 1 (ULK1), a key initiator of autophagy. This process promotes the formation of autophagosomes, which engulf and degrade aggregated proteins and damaged organelles, cellular hallmarks of many neurodegenerative diseases.[1] A growing body of evidence suggests that the neuroprotective effects of rapamycin and its analogs are largely attributable to this enhancement of autophagy.[1]
Signaling Pathway Diagram
References
Application Notes and Protocols for 7-O-Demethyl Rapamycin in Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Demethyl rapamycin (B549165) (7-O-DMR), also known as Rapa-d, is a macrolide that is a derivative and metabolite of rapamycin (sirolimus). Like its parent compound, 7-O-Demethyl rapamycin functions as a potent immunosuppressant by targeting the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase. The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival, making it a key player in the immune response. By inhibiting mTOR, this compound can modulate the activity of various immune cells, including T and B lymphocytes, and is therefore a valuable tool for immunology research and drug development.
The primary mechanism of action involves the formation of a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This 7-O-DMR-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the allosteric inhibition of its kinase activity. This inhibition disrupts downstream signaling pathways that are critical for cell cycle progression and protein synthesis, ultimately leading to the suppression of immune cell proliferation and function. While sharing this core mechanism with rapamycin, modifications at the C-7 position of the rapamycin molecule can influence the compound's biological activity and potency, necessitating specific evaluation and protocol optimization for this compound.[1]
Mechanism of Action: mTOR Signaling Pathway
This compound exerts its immunosuppressive effects by inhibiting the mTOR signaling pathway, a central hub for integrating signals from growth factors, nutrients, and cellular energy status. The inhibition of mTORC1 by the 7-O-DMR-FKBP12 complex has several downstream consequences that impact immune cell function.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide representative data for rapamycin, which can be used as a starting point for designing experiments with this compound. It is crucial to perform dose-response studies to determine the optimal concentrations for this compound in your specific experimental system.
Table 1: In Vitro Immunosuppressive Activity of Rapamycin
| Cell Type | Assay | Stimulant | Rapamycin IC₅₀ | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Proliferation ([³H]-thymidine incorporation) | Phytohemagglutinin (PHA) | 0.1 - 1.0 nM | [2] |
| Murine Splenocytes | Proliferation ([³H]-thymidine incorporation) | Concanavalin A (Con A) | 0.05 - 0.5 nM | [3] |
| Human T-cells | Proliferation (BrdU incorporation) | Anti-CD3/CD28 | ~2.5 µM | [2] |
| Murine B-cells | Proliferation | Lipopolysaccharide (LPS) | 0.1 - 1.0 nM | [4] |
Table 2: In Vivo Efficacy of Rapamycin in Transplantation Models
| Animal Model | Allograft | Rapamycin Dosage | Outcome | Reference |
| Rat | Heart | 0.08 mg/kg/day (i.v.) | Mean survival time extended to 34.4 days | [5] |
| Rat | Heart | 0.8 mg/kg/day (i.v.) | Mean survival time extended to 74.1 days | [5] |
| Mouse | Islet | 0.1 - 0.3 mg/kg/day (i.p.) | Significant prolongation of allograft survival | [6] |
| Rat | Skin | 3.0 mg/kg/day (course of 14 days) | Abrogation of primary anti-MHC class I alloantibody responses.[7] | [1] |
Experimental Protocols
Disclaimer: The following protocols are adapted from established methods for rapamycin. Researchers should perform initial dose-response experiments to determine the optimal working concentration of this compound for their specific cell types and experimental conditions.
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on T-cell proliferation using a dye dilution assay with flow cytometric analysis.
Materials:
-
This compound (stock solution in DMSO)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation dye
-
Anti-CD3/CD28 T-cell activation beads
-
96-well cell culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Labeling: Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete RPMI medium.
-
Plating: Resuspend the labeled cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL and plate 100 µL per well in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Stimulation: Add anti-CD3/CD28 beads to the appropriate wells according to the manufacturer's instructions to stimulate T-cell proliferation.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data by gating on the T-cell populations of interest and measuring the dilution of the proliferation dye as an indicator of cell division.
Protocol 2: Western Blot for mTOR Signaling Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the mTOR signaling pathway by measuring the phosphorylation of downstream targets.
Materials:
-
This compound (stock solution in DMSO)
-
Immune cells (e.g., Jurkat T-cells, primary T-cells)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture immune cells to the desired density. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: In Vivo Administration in a Murine Model of Allograft Rejection
This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in a murine skin or heart transplantation model.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., carboxymethylcellulose)
-
Inbred mouse strains for allograft model (e.g., C57BL/6 and BALB/c)
-
Surgical instruments for transplantation
-
Anesthesia
Procedure:
-
Animal Model: Perform skin or heart transplantation between MHC-mismatched mouse strains (e.g., BALB/c donor to C57BL/6 recipient).
-
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle. The concentration should be determined based on preliminary dose-finding studies. For rapamycin, effective doses in mice are often in the range of 0.1-3 mg/kg/day.[6]
-
Administration: Administer this compound to the recipient mice daily via intraperitoneal (i.p.) injection or oral gavage, starting on the day of transplantation. A control group should receive the vehicle alone.
-
Monitoring: Monitor the allograft survival daily. For skin grafts, rejection is defined as the day when more than 80% of the graft tissue becomes necrotic. For heart grafts, survival is monitored by daily palpation of the heartbeat in the recipient's ear or abdomen.
-
Immunological Analysis (Optional): At the end of the experiment or at specific time points, collect spleens and lymph nodes to analyze immune cell populations by flow cytometry. Serum can also be collected to measure alloantibody levels.
-
Data Analysis: Plot graft survival curves (Kaplan-Meier) and compare the survival rates between the treated and control groups using a log-rank test.
Conclusion
This compound is a valuable research tool for studying the role of the mTOR pathway in the immune system. Its immunosuppressive properties make it relevant for studies on transplantation, autoimmunity, and inflammatory diseases. While detailed protocols specifically for this compound are not widely published, the provided adapted protocols for rapamycin offer a solid foundation for initiating research. It is imperative for researchers to conduct thorough dose-response and kinetic experiments to optimize the use of this compound in their specific experimental settings to obtain reliable and reproducible results.
References
- 1. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin as immunosuppressant in murine transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppressants FK506 and rapamycin have different effects on the biosynthesis of cytoplasmic actin during the early period of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy and toxicity of rapamycin in murine islet transplantation. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapamycin protects allografts from rejection while simultaneously attacking tumors in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 7-O-Demethyl Rapamycin (Everolimus)
Introduction
7-O-Demethyl rapamycin (B549165), also known as Everolimus (B549166), is a derivative of sirolimus and a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] It is widely utilized as an immunosuppressant to prevent organ transplant rejection and as an anti-cancer agent for various tumors.[2][3] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition by Everolimus makes it a key therapeutic agent.[1][2][4][5] Accurate and reliable quantification of Everolimus in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of Everolimus using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway
Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway. It forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[2][4] This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation, growth, and angiogenesis.[1][4][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated RP-HPLC methods for the analysis of Everolimus.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Symmetry ODS C18 (4.6mm × 250mm, 5µm)[7] | Hypersil BDS C18 (100×4.6 mm, 5 μ)[8] | Standard ODS Column[3] | HITACHI L2130 with D Elite 2000 Software[9] |
| Mobile Phase | Methanol: Phosphate Buffer (35:65% v/v)[7] | Acetate buffer:Acetonitrile (50:50 v/v), pH 6.5[8] | Buffer:Acetonitrile (40:60)[3] | Methanol:Acetonitrile (30:70)[9] |
| Flow Rate | 1.0 ml/min[7] | 1.0 ml/min[8] | 1.0 ml/min[3] | 1.0 ml/min[9] |
| Detection Wavelength | 235 nm[7] | 280 nm[8] | 268 nm[3] | 272 nm[9] |
| Injection Volume | Not Specified | 10 µl[8] | Not Specified | 10 µl[9] |
| Retention Time | 3.006 min[7] | 3.110 min[8] | 3.041 min[3] | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/ml) | 6-14[7] | 25-150[8] | 25-150[3] | Not Specified (y = 45801x - 17108)[9] |
| Correlation Coefficient (r²) | 0.9996[7] | 0.999[8] | 0.9997[3] | Not Specified |
| LOD (µg/ml) | 1.2[7] | 0.036[8] | 0.061[3] | 0.04[9] |
| LOQ (µg/ml) | 3.6[7] | 0.109[8] | 0.149[3] | 0.12[9] |
| Precision (%RSD) | 0.175[7] | Intraday: 0.66, Interday: 0.54[8] | Repeatability: 0.83, Intermediate: 0.27[3] | < 2%[9] |
| Accuracy (% Recovery) | 100.72%[7] | 100.55%[8] | 100.31% (Assay)[3] | 99.4% (Assay)[9] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the HPLC analysis of Everolimus.
1. Preparation of Standard and Sample Solutions
This protocol is based on methods for analyzing Everolimus in bulk and pharmaceutical dosage forms.
Protocol for Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of Everolimus working standard into a 10 ml volumetric flask.[7]
-
Add about 7 ml of diluent (typically the mobile phase or a compatible solvent like methanol) and sonicate to dissolve completely.[7]
-
Make up the volume to the mark with the diluent to obtain a stock solution.
-
Perform serial dilutions of the stock solution with the diluent to prepare working standard solutions at various concentrations within the linear range (e.g., 6-14 µg/ml or 25-150 µg/ml).[7][8]
Protocol for Sample (Tablet) Solution Preparation:
-
Weigh and finely powder 20 tablets to ensure homogeneity.[8]
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Everolimus and transfer it to a suitable volumetric flask (e.g., 100 ml).[8]
-
Add a portion of the diluent (e.g., 20 ml of water:methanol, 20:80 v/v), shake, and sonicate to dissolve the active ingredient.[8]
-
Make up the volume with the diluent.
-
Filter the solution through a 0.45 µm nylon filter to remove any insoluble excipients.[10]
-
Further dilute the filtrate with the diluent to a concentration that falls within the calibration curve range.[8]
2. HPLC Method Protocol
The following is a generalized protocol based on the common parameters identified in the literature. Users should optimize the method for their specific instrumentation and requirements.
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Visible Detector.[9]
-
Analytical column (e.g., Symmetry ODS C18, 4.6mm × 250mm, 5µm).[7]
-
Solvents: HPLC grade Methanol, Acetonitrile, and water.
-
Buffers: Phosphate buffer, Acetate buffer.
-
Everolimus reference standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
Chromatographic Conditions (Example based on Method 1):
-
Mobile Phase: A filtered and degassed mixture of Methanol and Phosphate Buffer in a ratio of 35:65% v/v.[7]
-
Flow Rate: 1.0 ml/min.[7]
-
Column Temperature: Ambient.
-
Detection Wavelength: 235 nm.[7]
-
Injection Volume: 10-20 µl.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks at the retention time of Everolimus.
-
Inject the standard solutions at different concentration levels to establish the calibration curve.
-
Inject the sample solutions for analysis.
-
After all analyses are complete, flush the column with a suitable solvent (e.g., a high percentage of organic solvent) to remove any contaminants.
3. Method Validation Protocol
The developed HPLC method must be validated according to the International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by injecting a blank, a placebo (for formulations), and the standard solution to check for interference.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution over a specified range (e.g., 25-150 µg/ml).[3][8] The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[3][8]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels:
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of standard is spiked into a sample matrix and the recovery is calculated. The mean recovery should be within an acceptable range (e.g., 98-102%).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).
The RP-HPLC methods described provide a reliable and accurate means for the quantitative analysis of 7-O-Demethyl rapamycin (Everolimus). The provided protocols for sample preparation, HPLC analysis, and method validation serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is essential to perform a thorough method validation to ensure the suitability of the chosen method for its intended application.
References
- 1. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 3. Method development and validation of everolimus by using rp-hplc [wisdomlib.org]
- 4. portlandpress.com [portlandpress.com]
- 5. oncodaily.com [oncodaily.com]
- 6. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 8. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpir.com [ijpir.com]
- 10. idc-online.com [idc-online.com]
Application Notes and Protocols for Studying Autophagy Induction with 7-O-Demethyl Rapamycin
Disclaimer: No specific experimental data or protocols for 7-O-Demethyl rapamycin (B549165) (7-O-DMR) were found in the available scientific literature. The following application notes and protocols are based on the well-characterized effects of its parent compound, rapamycin (sirolimus). It is highly recommended that researchers perform dose-response and time-course experiments to determine the optimal conditions for using 7-O-Demethyl rapamycin in their specific experimental system.
Introduction
This compound is a derivative of the macrolide antibiotic rapamycin, a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[2][3] As a key component of the mTOR complex 1 (mTORC1), it integrates various cellular signals, including growth factors and nutrient availability, to control protein synthesis and autophagy.[4][5] By inhibiting mTORC1, rapamycin and its analogs release the block on the autophagy-initiating ULK1 complex, leading to the induction of autophagy.[6][7] This process of cellular self-digestion is crucial for maintaining cellular homeostasis by clearing damaged organelles and protein aggregates.[8] These application notes provide a guide for researchers to utilize this compound as a tool to study the induction and mechanisms of autophagy.
Mechanism of Action: mTOR Inhibition and Autophagy Induction
This compound, like rapamycin, is presumed to exert its effects by forming a complex with the FK506-binding protein 12 (FKBP12). This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity.[9]
The inhibition of mTORC1 initiates a signaling cascade that triggers autophagy. Under normal conditions, an active mTORC1 phosphorylates and inactivates the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101), a crucial initiator of autophagy.[10] When mTORC1 is inhibited by the this compound-FKBP12 complex, ULK1 becomes dephosphorylated and activated. The active ULK1 complex then phosphorylates downstream components of the autophagy machinery, leading to the formation of the phagophore, a double-membraned structure that elongates and engulfs cytoplasmic cargo to form the autophagosome.[10] The autophagosome subsequently fuses with a lysosome to form an autolysosome, where the encapsulated material is degraded.[8]
Figure 1: Signaling pathway of this compound-induced autophagy via mTORC1 inhibition.
Quantitative Data Summary
The following tables summarize typical concentrations and time courses for rapamycin-induced autophagy in various experimental models. These should be used as a starting point for optimizing experiments with this compound.
Table 1: In Vitro Concentrations of Rapamycin for Autophagy Induction
| Cell Line | Concentration Range | Incubation Time | Method of Detection | Reference |
| Human Neuroblastoma (SK-N-SH, SH-SY5Y) | 10 - 40 µM | 12 - 36 hours | Western Blot (LC3-II/I, p62) | [9] |
| Human Lung Cancer (A549) | 100 - 200 nM | 24 hours | Western Blot (LC3-II/I) | [7] |
| Human iPSCs | 100 - 300 nM | 4 days | Western Blot (LC3B-II, p-ULK1) | [10] |
| Mouse Schwann Cells | 10 - 500 nM | 6 - 48 hours | Western Blot (LC3-II/I, p62) | [11] |
| HeLa Cells | 100 nM - 1 µM | 5 hours | Western Blot (LC3-II), GFP-LC3 puncta |
Table 2: In Vivo Dosing of Rapamycin for Autophagy Induction
| Animal Model | Dosage | Administration Route | Duration | Method of Detection | Reference |
| Mouse (C57Bl/6) | 1 mg/kg/day | Intraperitoneal | 10 weeks | Immunohistochemistry (LC3) | |
| Rat | Not Specified | Oral | 8 weeks | Immunohistochemistry (LC3B) |
Experimental Protocols
Protocol 1: In Vitro Autophagy Induction in Cultured Cells
This protocol describes the treatment of cultured cells with this compound to induce autophagy, followed by assessment using Western blotting and fluorescence microscopy.
Figure 2: Experimental workflow for in vitro autophagy induction and analysis.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
For fluorescence microscopy: Cells stably expressing GFP-LC3 or mRFP-GFP-LC3, fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, glass-bottom dishes for microscopy) and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
A positive control, such as starvation (culturing cells in HBSS), can also be included.
-
A negative control (untreated cells) should be included.
-
Replace the medium in the wells with the prepared drug-containing or control medium.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Lysis for Western Blotting:
-
Wash cells twice with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
-
Analyze the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
-
Fluorescence Microscopy:
-
For cells expressing GFP-LC3, wash with PBS and fix with 4% paraformaldehyde.
-
Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Count the number of GFP-LC3 puncta per cell. An increase in puncta formation indicates the recruitment of LC3 to autophagosome membranes.
-
Protocol 2: Autophagic Flux Assay
To ensure that the observed increase in autophagosomes is due to increased formation rather than a blockage in their degradation, an autophagic flux assay should be performed. This is achieved by co-treating cells with this compound and a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.
Materials:
-
Same as Protocol 1
-
Bafilomycin A1 (stock solution in DMSO) or Chloroquine (stock solution in water)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
In addition to the this compound treatment groups, include groups co-treated with this compound and a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 or 50 µM chloroquine). A group treated with the lysosomal inhibitor alone should also be included. The lysosomal inhibitor is typically added for the last 2-4 hours of the this compound treatment.
-
Proceed with cell lysis and Western blotting as described in Protocol 1.
-
Data Analysis: A further increase in the LC3-II levels in the co-treated samples compared to the samples treated with this compound alone indicates a functional autophagic flux.
Troubleshooting
-
No change in LC3-II/LC3-I ratio: The concentration of this compound may be too low, or the incubation time may be too short. Perform a dose-response and time-course experiment. Also, ensure the quality of the LC3 antibody.
-
Increase in both LC3-II and p62: This may indicate a blockage in autophagic flux. Perform an autophagic flux assay (Protocol 2) to confirm.
-
High background in fluorescence microscopy: Ensure proper washing and blocking steps. Optimize antibody concentrations if using immunofluorescence.
Conclusion
This compound is a valuable tool for studying the induction of autophagy through the mTOR signaling pathway. By following the provided protocols and optimizing the experimental conditions, researchers can effectively utilize this compound to investigate the role of autophagy in various physiological and pathological processes. Due to the lack of specific data for this compound, it is imperative to conduct preliminary experiments to establish its optimal working concentration and time course in the chosen experimental system.
References
- 1. [PDF] Analysis of rapamycin induced autophagy in Dictyostelium discoideum. | Semantic Scholar [semanticscholar.org]
- 2. Coordinate Autophagy and mTOR Pathway Inhibition Enhances Cell Death in Melanoma | PLOS One [journals.plos.org]
- 3. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling | PLOS One [journals.plos.org]
- 9. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy activation by rapamycin reduces severity of experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic effect of autophagy induced by rapamycin versus intermittent fasting in animal model of fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 7-O-Demethyl Rapamycin and its Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of 7-O-Demethyl rapamycin (B549165) (7-O-DMR), a significant metabolite of the immunosuppressant drug rapamycin (sirolimus), and its downstream metabolites in biological matrices. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for robust and reliable analysis. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and drug metabolism studies of rapamycin and its analogues.
Introduction
Rapamycin (sirolimus) is a potent mTOR inhibitor widely used as an immunosuppressant in organ transplantation and in the treatment of certain cancers.[1][2] Its clinical efficacy and safety are closely monitored through therapeutic drug monitoring due to its narrow therapeutic index. Rapamycin is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) enzymes, into a variety of demethylated and hydroxylated metabolites.[3][4] One of the identified metabolites is 7-O-Demethyl rapamycin (7-O-DMR).[5] Understanding the metabolic fate of rapamycin and its primary metabolites like 7-O-DMR is crucial for a comprehensive assessment of its pharmacological profile.
This application note outlines a robust LC-MS/MS method for the simultaneous determination of 7-O-DMR and its potential metabolites. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for preclinical and clinical research.
Metabolic Pathway of Rapamycin
Rapamycin undergoes extensive metabolism, primarily through demethylation and hydroxylation reactions mediated by CYP3A enzymes.[3] 7-O-Demethylation is one of the metabolic pathways for rapamycin.[5] Subsequently, 7-O-DMR can undergo further metabolism, leading to a cascade of related compounds.
Figure 1: Simplified metabolic pathway of Rapamycin to 7-O-DMR and its subsequent metabolites.
Experimental Workflow
The analytical workflow for the quantification of 7-O-DMR and its metabolites involves sample preparation, LC separation, and MS/MS detection. A generalized workflow is depicted below.
Figure 2: General experimental workflow for the LC-MS/MS analysis of 7-O-DMR.
Quantitative Data
The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Given that this compound has a molecular formula of C50H77NO13 and a monoisotopic mass of 899.54 Da, the expected mass-to-charge ratios (m/z) for its adducts can be calculated.[6] The following table summarizes the theoretical m/z values for 7-O-DMR and its potential primary metabolites. The fragmentation pattern is predicted based on the known fragmentation of rapamycin.[7][8]
| Analyte | Molecular Formula | Monoisotopic Mass (Da) | Adduct | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | C50H77NO13 | 899.54 | [M+NH4]+ | 917.6 | 850.6 |
| [M+Na]+ | 922.5 | 395.3 | |||
| Hydroxy-7-O-DMR | C50H77NO14 | 915.54 | [M+NH4]+ | 933.6 | 866.6 |
| [M+Na]+ | 938.5 | 411.3 | |||
| Didemethyl Rapamycin | C49H75NO13 | 885.52 | [M+NH4]+ | 903.6 | 836.6 |
| [M+Na]+ | 908.5 | 381.3 |
Experimental Protocols
Sample Preparation (from Whole Blood)
This protocol is adapted from established methods for rapamycin analysis.[8][9]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample.
-
Add 200 µL of a protein precipitation solution (e.g., methanol containing an appropriate internal standard, such as ascomycin (B1665279) or a stable isotope-labeled 7-O-DMR).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 or C8 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water with 2 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 350°C |
| Capillary Voltage | 3.0 - 5.5 kV |
| Cone Voltage | 25 V |
| Collision Gas | Argon |
| Collision Energy | Optimized for each transition (typically 15-30 eV) |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust platform for the quantitative analysis of this compound and its metabolites in biological samples. This application note serves as a comprehensive guide for researchers to implement this methodology in their studies, contributing to a better understanding of the metabolism and pharmacokinetics of rapamycin. The provided protocols and parameters can be further optimized to suit specific instrumentation and research needs.
References
- 1. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural identification of three metabolites and a degradation product of the macrolide immunosuppressant sirolimus (rapamycin) by electrospray-MS/MS after incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
Troubleshooting & Optimization
Technical Support Center: 7-O-Demethyl Rapamycin Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with 7-O-Demethyl rapamycin (B549165) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is 7-O-Demethyl rapamycin and why is its aqueous solubility a concern?
A1: this compound, also known as Temsirolimus metabolite, is a derivative of rapamycin (Sirolimus).[1] Like its parent compound, it is a large, lipophilic molecule with inherently poor solubility in water and aqueous buffers. This low solubility can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing issues such as precipitation and inaccurate dosing.
Q2: What is the expected aqueous solubility of this compound?
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Due to its poor aqueous solubility, it is highly recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Commonly used and effective solvents include Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). A deuterated version of 7-O-demethyl-rapamycin has shown solubility of approximately 25 mg/mL in methanol (B129727) and 5 mg/mL in chloroform.[3]
Q4: My this compound solution precipitated after I diluted my DMSO stock in my aqueous buffer. What went wrong and how can I prevent this?
A4: This is a common phenomenon known as "precipitation" or "crashing out" that occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. To prevent this, it is crucial to follow a careful dilution protocol. See the detailed experimental protocols and troubleshooting guide below for specific instructions.
Q5: How should I store my this compound solutions?
A5: Stock solutions of this compound prepared in anhydrous organic solvents like DMSO or ethanol should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous working solutions are generally not stable and should be prepared fresh for each experiment and used immediately.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | Rapid change in solvent polarity. | 1. Pre-warm the aqueous buffer/media: Warming your buffer or cell culture media to 37°C can help improve the solubility of the compound. 2. Reverse the addition order: Instead of adding the small volume of the organic stock solution to the large volume of aqueous buffer, try adding the aqueous buffer slowly to the microfuge tube containing the stock solution while vortexing. This allows for a more gradual change in the solvent environment. 3. Use a higher concentration of co-solvent: If your experimental system allows, you can prepare your working solution in a buffer containing a small percentage of the organic solvent (e.g., 0.1-0.5% DMSO). Always include a vehicle control in your experiments. 4. Sonication: Brief sonication in a water bath sonicator can help to redissolve small precipitates. However, avoid prolonged sonication as it can generate heat and potentially degrade the compound. |
| Cloudy or hazy solution | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Lower the final concentration: The desired final concentration may be too high for the chosen aqueous medium. Try preparing a more dilute working solution. 2. Increase the percentage of co-solvent: As mentioned above, a slightly higher percentage of the organic co-solvent might be necessary to maintain solubility. Ensure the final solvent concentration is compatible with your experimental setup. |
| Inconsistent experimental results | Degradation or precipitation of the compound leading to inaccurate effective concentrations. | 1. Prepare fresh working solutions: Always prepare your aqueous working solutions of this compound immediately before use. Do not store them. 2. Visually inspect your solution: Before adding the solution to your experiment, carefully inspect it for any signs of precipitation. 3. Filter sterilization: If sterile filtration is required, use a low-protein-binding filter (e.g., PVDF) to minimize loss of the compound. Be aware that filtration can sometimes induce precipitation. |
Quantitative Solubility Data
While specific data for this compound is limited, the following tables provide solubility information for the closely related compounds, rapamycin and a deuterated version of 7-O-demethyl-rapamycin, which can be used as a reference.
Table 1: Solubility of Rapamycin (Sirolimus)
| Solvent | Approximate Solubility |
| Water | ~2.6 µg/mL |
| DMSO | ~10 mg/mL[4] |
| Ethanol | ~0.25 mg/mL[4] |
| Dimethyl formamide (B127407) (DMF) | ~10 mg/mL[4] |
| Methanol | Soluble |
| Chloroform | Soluble |
Table 2: Solubility of Rapamycin-d3 (7-O-demethyl-7-O-(methyl-d3)-rapamycin)
| Solvent | Approximate Solubility |
| Methanol | ~25 mg/mL[3] |
| DMSO | Soluble |
| Chloroform | ~5 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 900.15 g/mol )
-
Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 9.00 mg of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube, add the weighed powder. Add 1 mL of anhydrous DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution vigorously until all the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Media (e.g., Cell Culture Medium)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Thaw the stock solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare for dilution: In a sterile microcentrifuge tube, add the required volume of the thawed stock solution.
-
Dilution: While vigorously vortexing the microcentrifuge tube containing the stock solution, slowly add the pre-warmed aqueous medium dropwise to achieve the desired final concentration.
-
Final mixing: Continue to vortex for an additional 30-60 seconds to ensure the solution is homogenous.
-
Visual inspection: Visually inspect the final working solution for any signs of precipitation before use. The solution should be clear.
-
Immediate use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.
Visualizations
mTOR Signaling Pathway Inhibition
Caption: Inhibition of the mTORC1 signaling pathway by this compound.
Experimental Workflow for Solubilization
Caption: Recommended workflow for preparing aqueous solutions of this compound.
References
Preventing 7-O-Demethyl rapamycin degradation in solution
Welcome to the technical support center for 7-O-Demethyl rapamycin (B549165) (7-O-DMR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 7-O-DMR in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of 7-O-Demethyl rapamycin degradation in solution?
A1: this compound (7-O-DMR), a derivative of rapamycin, is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and isomerization.[1][2][3] Base-catalyzed hydrolysis can lead to the opening of the macrolide ring.[1][4][5] Autoxidation, mediated by free radicals, can result in the formation of epoxides and ketones.[3][6][7] Additionally, isomerization can occur in various organic solvents.[2][8]
Q2: What are the recommended storage conditions for 7-O-DMR solutions?
A2: For optimal stability, 7-O-DMR solutions should be stored at low temperatures. Recommendations are typically -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[9][10] The product is often supplied in ethanol (B145695) or another organic solvent and should be kept tightly sealed to prevent solvent evaporation and exposure to moisture.[11]
Q3: Which solvents are recommended for dissolving 7-O-DMR?
A3: 7-O-DMR is soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform.[11] When switching solvents, it is advised to evaporate the initial solvent under a gentle stream of nitrogen and then immediately add the new solvent.[11] It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.
Q4: How does pH affect the stability of 7-O-DMR in aqueous solutions?
A4: Based on studies of the parent compound rapamycin, 7-O-DMR is expected to be highly susceptible to base-catalyzed hydrolysis.[1][4][5] Highly basic conditions (e.g., pH 12.2) can reduce the half-life by several orders of magnitude compared to neutral or slightly acidic conditions.[1][4][5] For experiments in aqueous buffers, it is advisable to maintain a pH close to neutral (around 7.3) and to use the solution as quickly as possible.[1]
Q5: Is 7-O-DMR sensitive to light?
A5: While specific data on the photosensitivity of 7-O-DMR is limited, its parent compound, rapamycin, is known to be sensitive to light.[7] Therefore, it is best practice to protect solutions of 7-O-DMR from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or during experiments involving prolonged light exposure.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Aqueous Media
| Possible Cause | Troubleshooting Step | Rationale |
| Base-Catalyzed Hydrolysis | 1. Prepare fresh solutions for each experiment.2. Use a buffer system with a pH at or slightly below neutral (e.g., pH 7.0-7.3).3. Minimize the time the compound is in aqueous solution. | Rapamycin and its derivatives are prone to rapid degradation in basic aqueous solutions, leading to ring-opening and loss of function.[1][4][5] |
| Oxidation | 1. Degas aqueous buffers before use.2. Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with the experimental system. | The alkene moieties in the macrolide structure are susceptible to oxidation.[3][6] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step | Rationale |
| Solvent-Induced Isomerization | 1. Use the same batch and source of solvent for all related experiments.2. Prepare a large stock solution in a recommended solvent (e.g., DMSO) and make fresh dilutions for each experiment. | Different organic solvents can shift the equilibrium between isomeric forms of the molecule, potentially affecting biological activity.[2][8] |
| Inconsistent Storage | 1. Aliquot stock solutions into smaller volumes for single-use to avoid repeated freeze-thaw cycles.2. Ensure storage is consistently at -80°C for long-term stability.[9][10] | Repeated temperature fluctuations can accelerate degradation. |
| Photodegradation | 1. Protect all solutions from light by using amber vials or covering them with foil.2. Minimize exposure to ambient light during experimental procedures. | Exposure to light can lead to degradation, affecting the effective concentration of the compound.[7] |
Quantitative Data Summary
The following tables summarize stability data for rapamycin, which can serve as a proxy for understanding the stability of 7-O-DMR due to their structural similarity.
Table 1: Effect of pH on Rapamycin Half-Life in Acetonitrile/Water (30/70 v/v)
| Apparent pH | Buffer System | Half-Life (t½) |
| 7.3 | 23.7 mM MeCOONH₄ | ~890 hours |
| 7.3 | 237 mM MeCOONH₄ | ~200 hours |
| 12.2 | ~3 mM NaOH | Reduced by 3 orders of magnitude compared to pH 7.3 |
Data sourced from studies on rapamycin.[1][4][5]
Table 2: Recommended Storage Conditions for 7-O-DMR
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from supplier information.[9][10]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Materials: this compound (powder), anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of powdered 7-O-DMR to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a gentle stream of inert gas (nitrogen or argon), weigh the desired amount of 7-O-DMR.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is fully dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Procedure for Dilution into Aqueous Media
-
Materials: Prepared stock solution of 7-O-DMR in DMSO, pre-warmed aqueous buffer (e.g., PBS, pH 7.2).
-
Procedure:
-
Thaw a single-use aliquot of the 7-O-DMR stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the pre-warmed aqueous buffer to the final desired concentration. Note: It is crucial to add the stock solution to the buffer and mix immediately to avoid precipitation.
-
Use the final diluted solution immediately in your experiment. Do not store 7-O-DMR in aqueous solutions for extended periods.
-
Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: Decision workflow for handling this compound solutions.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing 7-O-Demethyl Rapamycin Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro dosage of 7-O-Demethyl rapamycin (B549165), a potent mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 7-O-Demethyl rapamycin?
A1: this compound, an analog of rapamycin, is a specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] It functions by forming a complex with the intracellular protein FKBP12.[3][4] This complex then binds to the mTOR protein, specifically inhibiting the mTOR Complex 1 (mTORC1).[3][4] Inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for cell growth, proliferation, protein synthesis, and metabolism.[1][2][4] Key downstream effectors of mTORC1 that are inhibited include the p70 S6 Kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][4]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment.[5] For initial experiments, a broad dose-response curve is recommended. Based on studies with rapamycin, a starting range from low nanomolar (nM) to low micromolar (µM) is advisable.[6] Some sensitive cell lines may respond to concentrations as low as 1 nM, while others may require concentrations in the range of 10-100 nM or even higher for significant effects.[6]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time for this compound can vary from a few hours to several days, depending on the assay. For signaling pathway analysis (e.g., Western blot for p-S6K), shorter incubation times of 15 minutes to 24 hours may be sufficient to observe changes in protein phosphorylation.[7] For cell viability or proliferation assays (e.g., MTT assay), longer incubation periods of 24, 48, or 72 hours are common to observe significant effects on cell growth.[5][8]
Q4: Why am I seeing high variability in my results between experiments?
A4: High variability in results with rapamycin and its analogs can be attributed to several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to mTOR inhibitors.[5][6]
-
Concentration and Time Dependence: The effects of these compounds are strongly dependent on the dose and the duration of exposure.[5][8]
-
Compound Stability: Rapamycin and its analogs can be unstable in aqueous solutions. It is crucial to prepare fresh solutions and minimize freeze-thaw cycles.[9]
-
Solvent Effects: Typically dissolved in DMSO, high concentrations of the solvent can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of DMSO) in your experimental setup.[5]
-
Experimental Conditions: Factors such as cell confluence, passage number, and consistency of cell culture media can influence the cellular response.[5]
Troubleshooting Guides
Problem 1: No observable effect on cell viability or proliferation after treatment.
-
Possible Cause: The concentration of this compound may be too low for your specific cell line.
-
Troubleshooting Steps:
-
Increase Concentration Range: Perform a wider dose-response experiment, extending to the micromolar range.
-
Increase Incubation Time: Extend the incubation period to 48 or 72 hours, as the effects on cell proliferation may not be apparent at earlier time points.[5][8]
-
Confirm Target Engagement: Use Western blotting to check for the inhibition of mTORC1 signaling (e.g., decreased phosphorylation of S6K or 4E-BP1) to confirm that the compound is active and engaging its target within the cells.
-
Problem 2: Inconsistent IC50 values across different experiments.
-
Possible Cause: Inconsistent experimental conditions or compound degradation.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent cell seeding density across all experiments.
-
Use Fresh Drug Dilutions: Prepare fresh serial dilutions of this compound from a stock solution for each experiment to avoid issues with compound stability in aqueous media.[9]
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Problem 3: Precipitation of the compound in the cell culture medium.
-
Possible Cause: this compound, like rapamycin, has low aqueous solubility.[9]
-
Troubleshooting Steps:
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the drug stock solution.[9]
-
Proper Mixing Technique: Add the media to the tube containing the drug stock and vortex immediately to ensure rapid and thorough mixing.[9]
-
Serial Dilutions in Media: For high dilutions, perform serial dilutions in the cell culture medium to prevent a sudden change in solvent polarity that can cause precipitation.[9]
-
Data Presentation
Table 1: Exemplary IC50 Values for Rapamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| MCF-7 | Breast Cancer | ~20 nM | - | [6] |
| MDA-MB-231 | Breast Cancer | ~20 µM | - | [6] |
| MDA-MB-231 | Breast Cancer | 7.39 ± 0.61 µM | 72 h | [10] |
| Y79 | Retinoblastoma | 0.136 µmol/L | - | [5] |
| Nara-H | Malignant Fibrous Histiocytoma | 41.68 µM | 24 h | [11] |
Note: These values are for rapamycin and should be used as a general guide for this compound. The optimal concentration for this compound should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.[12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[5]
-
Drug Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Western Blotting for mTOR Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway.[7][15]
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K, total S6K, p-4E-BP1, total 4E-BP1) overnight at 4°C.[7][15] Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[15]
Mandatory Visualizations
Caption: mTORC1 signaling pathway and the inhibitory action of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
7-O-Demethyl rapamycin stability in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 7-O-Demethyl rapamycin (B549165) when stored in Dimethyl Sulfoxide (DMSO) at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 7-O-Demethyl rapamycin in DMSO when stored at -20°C?
Q2: What are the common degradation pathways for rapamycin and its analogs in DMSO?
Rapamycin and its analogs can be susceptible to several degradation pathways, particularly in the presence of contaminants like water. The macrolide structure contains ester and ketone functionalities that can be prone to hydrolysis. Oxidation can also occur, as the molecule is sensitive to air and light. It is crucial to use anhydrous DMSO and protect the solution from light to minimize degradation.
Q3: How do freeze-thaw cycles affect the stability of this compound in DMSO?
Repeated freeze-thaw cycles are generally not recommended for solutions of small molecules in DMSO.[1] While some studies on a diverse set of compounds have shown no significant loss after a limited number of cycles, it is considered best practice to prepare single-use aliquots to maintain the integrity of the compound over time.[2][3] Each freeze-thaw cycle can introduce moisture from the air into the DMSO stock, potentially accelerating degradation.
Q4: Can I store my this compound DMSO stock solution at a different temperature?
Storage at -20°C is the most commonly recommended temperature for preserving the stability of rapamycin and its analogs in DMSO.[1] Storage at higher temperatures, such as 4°C or room temperature, will significantly accelerate degradation. One study showed that everolimus, a rapamycin analog, completely decayed within 50 days at 4°C and 35 days at 25°C in DMSO.[4] Therefore, for any storage duration, -20°C or lower is highly advisable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of this compound in the stock solution.2. Inaccurate concentration due to solvent evaporation or water absorption.3. Precipitation of the compound upon thawing. | 1. Prepare fresh aliquots from a new vial of solid compound.2. Use anhydrous DMSO and ensure tubes are tightly sealed.3. Before use, ensure the solution is completely thawed and vortexed to ensure homogeneity. Visually inspect for any precipitate. |
| Visible precipitate in the DMSO stock solution after thawing. | 1. The concentration of the solution may be too high, leading to insolubility at lower temperatures.2. The compound has degraded into less soluble products. | 1. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If it persists, the solution may be supersaturated and should be prepared at a lower concentration.2. If redissolving is unsuccessful, it is best to discard the stock and prepare a fresh one. |
| Loss of biological activity of the compound over time. | 1. Chemical degradation of this compound. | 1. Check the age of the stock solution and the number of freeze-thaw cycles.2. It is recommended to perform a stability study on your specific stock solution to determine its shelf-life under your storage conditions. |
Stability Data of Rapamycin Analogs in DMSO
While specific quantitative data for this compound is limited, the following table summarizes the stability of related compounds, rapamycin and everolimus, in DMSO at various temperatures. This can serve as a general guide.
| Compound | Temperature | Stability | Reference |
| Rapamycin | Body Temperature (37°C) | Significant decay, becoming undetectable within 12 days. | [4] |
| Everolimus | 37°C | Undetectable by day 14. | [4] |
| Everolimus | 25°C | Completely decayed by day 35. | [4] |
| Everolimus | 4°C | Completely decayed by day 50. | [4] |
This data is illustrative and the stability of this compound may vary.
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method to determine the stability of this compound in a DMSO stock solution at -20°C over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. This is your Time 0 sample.
-
-
Sample Aliquoting and Storage:
-
Dispense the stock solution into multiple small, tightly sealed microcentrifuge tubes (e.g., 20 µL aliquots).
-
Store the aliquots at -20°C, protected from light.
-
-
HPLC Analysis (Time 0):
-
Immediately after preparation, take one aliquot of the Time 0 sample.
-
Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of the this compound peak. This will serve as the baseline.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove one aliquot from the -20°C storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare and analyze the sample by HPLC as described in step 3.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the Time 0 sample using the peak areas.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage remaining against time to visualize the degradation profile.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for determining the stability of this compound in DMSO.
Signaling Pathway of Rapamycin and its Analogs
Caption: Mechanism of action of rapamycin analogs via mTORC1 inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Off-target effects of 7-O-Demethyl rapamycin in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Demethyl rapamycin (B549165), a derivative of the mTOR inhibitor rapamycin. This guide focuses on potential off-target effects in cancer cell lines and provides standardized experimental protocols to investigate these phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 7-O-Demethyl rapamycin?
This compound, a derivative of rapamycin, is understood to function primarily as an inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] Similar to its parent compound, it is believed to form a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[2] Inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[2][3]
Q2: Are off-target effects of this compound known or expected in cancer cell lines?
While specific, comprehensively documented off-target effects of this compound are not extensively reported in the scientific literature, the potential for such effects should be considered. Generally, small molecule inhibitors can interact with unintended targets. For rapamycin and its analogs, observed cellular effects that are not directly linked to mTORC1 inhibition could be considered off-target. These may include mTOR-independent effects or modulation of other signaling pathways. For instance, studies on rapamycin have suggested potential crosstalk with the MAPK/ERK pathway.[3]
Q3: How can I differentiate between on-target (mTOR-mediated) and potential off-target effects in my experiments?
To distinguish between on-target and off-target effects, a multi-pronged approach is recommended:
-
Use of Controls: Compare the effects of this compound with those of rapamycin and other mTOR inhibitors.
-
Genetic Knockdown/Out: Utilize siRNA, shRNA, or CRISPR/Cas9 to deplete mTOR or other potential off-target proteins and observe if the effect of this compound is abrogated.
-
Resistant Mutants: Employ cell lines with known mutations in the mTOR pathway that confer resistance to rapamycin. If this compound still elicits a response in these cells, it may suggest an off-target mechanism.
-
Dose-Response Analysis: On-target and off-target effects may occur at different concentrations of the compound. A careful dose-response study can provide insights into the potency of the drug for different cellular outcomes.
Q4: What are some potential signaling pathways that could be affected by off-target activities of rapamycin analogs?
Based on studies with rapamycin, potential pathways to investigate for off-target effects include:
-
MAPK/ERK Pathway: Some studies have shown that mTOR inhibition can lead to feedback activation of the MAPK/ERK pathway.[3]
-
PI3K/Akt Pathway: Inhibition of mTORC1 can sometimes lead to a feedback activation of Akt signaling.
-
Ubiquitin-Proteasome System: There is some evidence that rapamycin and its analogs may affect the ubiquitin-proteasome system.[4]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular phenotypes are observed with this compound treatment.
-
Possible Cause: This could be due to off-target effects, variability in cell culture conditions, or degradation of the compound.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation. Use freshly prepared solutions for experiments.
-
Validate On-Target Effect: As a positive control, confirm the inhibition of mTORC1 signaling by performing a western blot for phosphorylated S6 kinase (p-S6K) or phosphorylated 4E-BP1 (p-4E-BP1), which are downstream targets of mTORC1.
-
Test a Range of Concentrations: Perform a dose-response curve to determine the optimal concentration for on-target inhibition and to identify if the unexpected phenotype is dose-dependent.
-
Investigate Off-Target Kinases: If possible, perform a kinome scan to identify other kinases that may be inhibited by this compound.
-
Use a Rescue Experiment: If a potential off-target is identified, use genetic or pharmacological methods to modulate its activity and see if the unexpected phenotype is reversed.
-
Problem 2: this compound shows efficacy in a cancer cell line that is resistant to rapamycin.
-
Possible Cause: This could indicate that this compound has a distinct mechanism of action, potentially involving off-target effects, or that it interacts differently with the mTOR complex.
-
Troubleshooting Steps:
-
Confirm Rapamycin Resistance: Verify the resistance of the cell line to rapamycin by assessing mTORC1 signaling and cell viability.
-
Detailed Signaling Analysis: Perform a broader analysis of signaling pathways, including the MAPK/ERK and Akt pathways, in response to this compound treatment in the resistant cells.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to determine if this compound binds to different protein targets in the resistant cell line compared to sensitive cell lines.
-
Chemical Proteomics: Employ chemical proteomics approaches to pull down the cellular targets of this compound in an unbiased manner.
-
Quantitative Data
Note: Specific quantitative data for this compound is limited in the public domain. The following tables provide data for the parent compound, rapamycin, as a reference. Researchers should generate their own dose-response curves and IC50 values for this compound in their specific cancer cell lines.
Table 1: IC50 Values of Rapamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ca9-22 | Human Gingival Carcinoma | ~15 | [5] |
| Kelly | Neuroblastoma | 30 | [6] |
| IMR-32 | Neuroblastoma | 40 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.39 (72h) | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.1061 | [8] |
Experimental Protocols
1. Protocol for Determining Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Protocol for Western Blot Analysis of mTOR Pathway
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Protocol for Cellular Thermal Shift Assay (CETSA) to Identify Target Engagement
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at different temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins.
-
Protein Detection: Analyze the soluble fraction by western blotting or other protein detection methods to assess the thermal stability of the target protein. An increase in the melting temperature of a protein in the presence of the drug indicates target engagement.[5][9][10]
Visualizations
Caption: On-target effect of this compound on the mTOR signaling pathway.
Caption: Workflow for investigating potential off-target effects.
References
- 1. droracle.ai [droracle.ai]
- 2. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin–Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic identification of novel targets regulated by the mammalian target of rapamycin pathway during oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing 7-O-Demethyl Rapamycin Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of 7-O-Demethyl rapamycin (B549165) (7-O-DMR) in primary cell cultures. Given that 7-O-DMR is a derivative of rapamycin, and specific toxicity data for 7-O-DMR in primary cells is limited in publicly available literature, this guide leverages data and protocols for rapamycin as a close structural and functional analog. It is crucial to perform cell-type-specific dose-response experiments to determine the optimal non-toxic concentration of 7-O-DMR for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is 7-O-Demethyl rapamycin and what is its mechanism of action?
A1: this compound (also known as Novolimus) is a derivative of rapamycin, a macrolide with immunosuppressive and anti-proliferative properties.[1] Like rapamycin, 7-O-DMR is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[2][3] It functions by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[3] This inhibition disrupts downstream signaling pathways, leading to a reduction in protein synthesis and cell cycle arrest.
Q2: Why are primary cells more sensitive to 7-O-DMR toxicity compared to immortalized cell lines?
A2: Primary cells are isolated directly from tissues and more closely mimic the physiological state of cells in vivo.[4] Unlike immortalized cell lines, they have a finite lifespan and are not genetically altered to withstand cellular stress. This makes them more susceptible to the anti-proliferative and potentially cytotoxic effects of compounds like 7-O-DMR. Therefore, careful optimization of experimental conditions is critical when working with primary cells.[5]
Q3: What are the typical signs of 7-O-DMR toxicity in primary cell cultures?
A3: Signs of toxicity can manifest in several ways, including:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. Increased cellular debris may also be observed.
-
Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays like MTT or Trypan Blue exclusion.
-
Increased Apoptosis or Necrosis: An increase in programmed cell death (apoptosis) or uncontrolled cell death (necrosis), which can be measured by Annexin V/PI staining or an LDH assay, respectively.
-
Decreased Proliferation: A reduction in the rate of cell division.
-
Altered Metabolic Activity: Changes in metabolic function, which can be detected by assays such as the MTT assay.
Q4: What is a recommended starting concentration range for 7-O-DMR in primary cell culture experiments?
A4: Due to the high variability in sensitivity among different primary cell types, it is essential to perform a dose-response experiment. For rapamycin and its analogs, a broad concentration range is often tested initially. A good starting point for a dose-response curve could be a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 10 µM.[6] For some primary cells, such as human umbilical vein endothelial cells, effects of rapamycin have been observed at concentrations as low as 1 ng/mL.[7]
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of 7-O-DMR.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5% and ideally ≤0.1%.[6] Always include a vehicle-only control (cells treated with the same concentration of solvent) in your experiments to differentiate between solvent and compound toxicity. |
| Suboptimal Culture Conditions | Primary cells are highly sensitive to their environment.[8] Ensure you are using the recommended medium, supplements, and culture conditions for your specific cell type. Check for issues such as incorrect CO2 levels, temperature fluctuations, or microbial contamination.[9] |
| High Cell Seeding Density | Over-confluent cultures can be more susceptible to stress and toxicity. Optimize the cell seeding density to ensure cells are in a healthy, proliferative state during the experiment.[8] |
| Incorrect Drug Concentration | Double-check calculations and dilutions of your 7-O-DMR stock solution. Prepare fresh dilutions for each experiment to avoid degradation. |
| Contamination | Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can cause significant cell stress and death. Regularly inspect cultures for any signs of contamination and consider routine mycoplasma testing. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Primary Cell Lots | Primary cells from different donors or even different isolations from the same donor can have inherent biological variability. Use cells from the same lot for a set of comparable experiments whenever possible. |
| Inconsistent Cell Health and Passage Number | Do not use primary cells at a high passage number, as their characteristics can change over time. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[8] |
| Inconsistent Treatment Duration | The effects of mTOR inhibitors can be time-dependent.[7] Ensure that the incubation time with 7-O-DMR is consistent across all experiments. |
| Reagent Variability | Use reagents, media, and supplements from the same lot to minimize variability.[8] |
Quantitative Data Summary
The following tables summarize reported IC50 values for rapamycin in different primary cell types. This data should be used as a reference point for designing experiments with 7-O-DMR, with the understanding that the actual IC50 for 7-O-DMR may differ.
Table 1: Rapamycin IC50 Values in Various Primary Cell Cultures
| Cell Type | Endpoint | IC50 Value | Reference |
| Primary Human Hepatocytes | Inhibition of SREBP-1 expression | 1.71 µM | [5] |
| Primary Human Hepatocytes | Inhibition of SREBP-2 expression | 3.43 µM | [5] |
| Human Venous Malformation Endothelial Cells | Inhibition of proliferation | Concentration-dependent (significant inhibition at 1, 10, 100, and 1,000 ng/ml) | [7] |
| Hemangioma Endothelial Cells | Inhibition of proliferation | ~10 nM | [10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.[5]
-
Prepare serial dilutions of 7-O-DMR in complete culture medium.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of 7-O-DMR. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.[11]
LDH Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Plate cells in a 96-well plate and treat with a range of 7-O-DMR concentrations as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]
-
Incubate for the desired time.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.[13]
-
Add the LDH assay reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).[13]
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with 7-O-DMR as desired.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Wash the cells twice with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently mix.
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[14]
Visualizations
Caption: mTORC1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for determining the optimal concentration of 7-O-DMR.
Caption: Troubleshooting flowchart for unexpected toxicity in primary cell cultures.
References
- 1. corning.com [corning.com]
- 2. cusabio.com [cusabio.com]
- 3. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. adl.usm.my [adl.usm.my]
- 10. Rapamycin inhibits the proliferation of endothelial cells in hemangioma by blocking the mTOR-FABP4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sciencellonline.com [sciencellonline.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Enhancing In Vivo Bioavailability of 7-O-Demethyl Rapamycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of 7-O-Demethyl rapamycin (B549165) for in vivo studies. Given the limited direct experimental data on the oral bioavailability of 7-O-Demethyl rapamycin as a standalone compound, this guide leverages the extensive research on its parent compound, rapamycin (sirolimus), to provide actionable recommendations and protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a primary metabolite of rapamycin, a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1] Like its parent compound, this compound is a large, lipophilic molecule with poor aqueous solubility, which significantly hinders its oral absorption and overall bioavailability.[2][3] This low bioavailability can lead to high variability and suboptimal exposure in in vivo studies, making it difficult to achieve desired therapeutic concentrations and obtain reliable experimental results.
Q2: What are the main challenges encountered when working with this compound in vivo?
The primary challenges are directly related to its physicochemical properties:
-
Poor Aqueous Solubility: Limits its dissolution in the gastrointestinal tract, a critical step for absorption.
-
Low Permeability: Its large molecular size can restrict its passage across intestinal membranes.
-
Pre-systemic Metabolism: Although a metabolite itself, it may be subject to further metabolism in the gut wall and liver.
-
Lack of Commercial Formulations: There are no readily available, optimized formulations for in vivo administration, requiring researchers to develop their own.
Q3: What formulation strategies can be used to improve the bioavailability of this compound?
Several formulation strategies successfully employed for rapamycin can be adapted for this compound to enhance its oral bioavailability:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve solubility and absorption.[4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can enhance its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) can increase its solubility.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Poor and inconsistent absorption due to low solubility. | Develop a robust formulation such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension to improve dissolution and absorption consistency. Ensure precise and consistent administration technique (e.g., oral gavage). |
| Low or undetectable plasma concentrations after oral administration. | Insufficient bioavailability of the current formulation. | Increase the drug loading in the formulation if possible. Switch to a more advanced formulation strategy known to significantly enhance bioavailability, such as a supersaturating solid dispersion or a lipid-based nanoparticle system. Consider intraperitoneal (IP) administration as an alternative to bypass first-pass metabolism, though this changes the pharmacokinetic profile. |
| Precipitation of the compound in aqueous vehicles before or during administration. | The compound's low aqueous solubility is exceeded. | Use a co-solvent system (e.g., DMSO, ethanol, PEG 400) to initially dissolve the compound before further dilution. Prepare fresh formulations immediately before use. For suspensions, ensure uniform particle size and use appropriate suspending agents (e.g., methylcellulose). |
| Difficulty in achieving a high enough concentration in the dosing solution. | Limited solubility in common pharmaceutical excipients. | Screen a wider range of GRAS (Generally Recognized as Safe) excipients and co-solvents to identify a system with higher solubilizing capacity for this compound. Lipid-based systems often offer higher loading capacities for lipophilic drugs. |
Quantitative Data Summary
Due to the absence of direct comparative studies on this compound formulations, the following table presents hypothetical data based on typical improvements seen with similar lipophilic compounds when different formulation strategies are applied. This table is intended for illustrative purposes to guide formulation development.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 5 ± 2 | 4 | 50 ± 15 | 100 (Reference) |
| Solid Dispersion | 25 ± 8 | 2 | 250 ± 75 | 500 |
| Nanosuspension | 40 ± 12 | 1.5 | 450 ± 130 | 900 |
| SEDDS | 60 ± 18 | 1 | 700 ± 200 | 1400 |
Note: These values are hypothetical and intended to demonstrate the potential relative improvements of different formulation strategies.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Gavage
This protocol describes a method to prepare a nanosuspension, which can significantly improve the dissolution rate and oral absorption of poorly water-soluble compounds.
Materials:
-
This compound powder
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC)
-
Co-stabilizer (e.g., D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) - TPGS)
-
Purified water
-
High-pressure homogenizer or bead mill
Procedure:
-
Preparation of the Stabilizer Solution: Dissolve HPMC (e.g., 1% w/v) and TPGS (e.g., 0.2% w/v) in purified water with gentle stirring until a clear solution is formed.
-
Coarse Suspension: Disperse the this compound powder (e.g., 1% w/v) in the stabilizer solution using a high-shear mixer to form a coarse suspension.
-
Nanonization:
-
High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer for a sufficient number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar) until the desired particle size is achieved.
-
Bead Milling: Alternatively, charge a bead mill with the coarse suspension and milling media (e.g., yttria-stabilized zirconium oxide beads). Mill for a specified duration until the target particle size is reached.
-
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The target is typically a mean particle size of <200 nm with a PDI of <0.3.
-
Administration: Administer the nanosuspension to the animals via oral gavage at the desired dose. Ensure the suspension is well-mixed before each administration.
Visualizations
Signaling Pathway
References
- 1. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C50H77NO13 | CID 129627193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of a liposomal delivery system and its in vitro release of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 7-O-Demethyl Rapamycin Stability in Long-Term Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of 7-O-Demethyl rapamycin (B549165) during long-term experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a gradual decrease in the efficacy of 7-O-Demethyl rapamycin over the course of my multi-day or multi-week cell culture experiment. What could be the cause?
A: This is a common issue likely attributable to the degradation of this compound in aqueous cell culture media. Like its parent compound, rapamycin, this compound is susceptible to hydrolysis and oxidation, leading to a loss of biological activity over time.
Troubleshooting Steps:
-
Replenish the Compound: For long-term experiments, it is crucial to replenish the this compound-containing media at regular intervals. The optimal frequency will depend on the specific experimental conditions (e.g., temperature, pH of the media) and the sensitivity of your assay. A good starting point is to replace the media every 24-48 hours.
-
Optimize Storage of Stock Solutions: Ensure your stock solutions are stored correctly. Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Store these aliquots at -80°C for long-term stability.
-
Confirm Stock Solution Integrity: Before starting a long-term experiment, it is advisable to quality control your this compound stock solution. This can be done using High-Performance Liquid Chromatography (HPLC) to confirm its purity and concentration.
Q2: My this compound solution precipitated after I diluted my DMSO stock in my aqueous cell culture medium. How can I prevent this?
A: this compound, similar to rapamycin, has very low solubility in water. Precipitation upon dilution into aqueous solutions is a frequent problem that can lead to inconsistent and lower-than-expected effective concentrations in your experiments.
Troubleshooting Steps:
-
Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the this compound stock can help improve its solubility.
-
Reverse the Order of Addition: Instead of adding the small volume of the DMSO stock to the large volume of medium, try adding the medium to the tube containing the this compound stock and vortexing immediately. This promotes rapid mixing and can prevent precipitation.[2]
-
Use Serial Dilutions: For high dilutions, performing a serial dilution in your cell culture medium can prevent a sudden and drastic change in solvent polarity, which often causes the compound to crash out of solution.
-
Brief Sonication: Gentle and brief sonication can help to redissolve minor precipitates. However, exercise caution as prolonged sonication can generate heat and potentially accelerate the degradation of the compound.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic. Always include a vehicle control (medium with the same final DMSO concentration without the drug) in your experiments.
Q3: I am getting inconsistent results between experiments, even when using the same protocol. Could the stability of this compound be a factor?
A: Yes, inconsistent results are a strong indicator of compound instability. The degradation of this compound can vary depending on minor, often overlooked, variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Media Preparation: Ensure that the pH of your cell culture medium is consistent between experiments. Rapamycin and its analogs are more susceptible to degradation in basic conditions.
-
Control Light Exposure: Protect your this compound solutions from prolonged exposure to light, as this can contribute to oxidative degradation. Use amber vials or cover your containers with aluminum foil.
-
Freshly Prepare Working Solutions: Always prepare your final working solutions of this compound fresh for each experiment from a frozen stock aliquot. Do not store diluted aqueous solutions for extended periods.
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited, the stability of its parent compound, rapamycin, provides a valuable reference. The primary degradation pathways are expected to be similar.
Table 1: Half-life of Rapamycin in Aqueous Solution at Different pH Values
| pH | Buffer System | Temperature | Half-life (t½) |
| 7.3 | Acetonitrile (B52724)/Water with Ammonium Acetate | Not Specified | ~200-890 hours |
| 12.2 | Acetonitrile/Water with NaOH | Not Specified | Significantly Reduced (by 3 orders of magnitude compared to pH 7.3) |
Data extrapolated from studies on rapamycin.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Data provided by commercial suppliers.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line, pre-warmed to 37°C
Procedure:
-
Prepare Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound powder based on its molecular weight (900.15 g/mol ). For 1 mL of a 10 mM stock solution, you will need 9.00 mg.
-
In a sterile microcentrifuge tube, carefully weigh the calculated amount of the powder.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Determine the final desired concentration in your cell culture medium.
-
Crucial Step: Add the pre-warmed cell culture medium to the microcentrifuge tube containing the DMSO stock solution. Do not add the stock solution to the medium.[2]
-
Gently vortex or pipette up and down to mix thoroughly.
-
Visually inspect the solution for any signs of precipitation.
-
Use the working solution immediately.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Stability
This protocol is adapted from established methods for rapamycin and may require optimization for this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water, or acetonitrile and water. A common starting point is a ratio of 80:20 (v/v) methanol:water.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50-60°C.
-
Detection Wavelength: 278 nm.
Procedure:
-
Sample Preparation:
-
Collect aliquots of your experimental samples (e.g., from your cell culture medium) at different time points.
-
If necessary, perform a liquid-liquid or solid-phase extraction to separate the this compound from interfering components in the medium.
-
Reconstitute the extracted sample in the mobile phase.
-
-
Injection and Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining over time to determine its stability under your experimental conditions.
-
Visualizations
Caption: Workflow for maintaining this compound concentration in long-term cell culture.
References
Technical Support Center: 7-O-Demethyl Rapamycin (Ridaforolimus) Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to 7-O-Demethyl rapamycin, also known as Ridaforolimus (B1684004).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, which was initially sensitive to Ridaforolimus, is now showing signs of resistance. What are the first steps I should take to troubleshoot this?
A1: When observing acquired resistance, it's crucial to first validate your experimental setup before investigating complex biological mechanisms.
Initial Troubleshooting Checklist:
-
Compound Integrity: Confirm the purity, concentration, and stability of your Ridaforolimus stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line and rule out cross-contamination.[1]
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma. This common contamination can significantly alter cellular physiology and drug response.[1]
-
Assay Consistency: Review your experimental protocols for variability. Key parameters to standardize include cell seeding density, drug incubation time, and the specific cell viability assay used.[1][2][3] Ensure cells are in the logarithmic growth phase during the experiment.[1]
-
Passage Number: Use cells from a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and phenotypic changes.[1]
Q2: What are the primary molecular mechanisms that drive resistance to Ridaforolimus and other mTOR inhibitors?
A2: Resistance to mTOR inhibitors like Ridaforolimus is multifactorial. The most common mechanisms include:
-
Activation of Bypass Signaling Pathways: The most well-documented mechanism is the activation of alternative pro-survival pathways. Inhibition of mTORC1 by Ridaforolimus can disrupt negative feedback loops, leading to the hyperactivation of pathways like PI3K/AKT and MAPK, which then promote cell survival and proliferation despite mTORC1 inhibition.[4][5][6]
-
Genetic Mutations: Acquired mutations in the mTOR gene can prevent the drug from binding effectively. For rapalogs like Ridaforolimus, mutations in the FRB (FKBP12-Rapamycin Binding) domain of mTOR are a known cause of resistance.[4][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Ridaforolimus out of the cell, reducing its intracellular concentration and efficacy. Ridaforolimus has been identified as a substrate for P-gp.[9][10]
Signaling Pathway in mTOR Inhibitor Resistance
Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and a key resistance mechanism to Ridaforolimus.
Q3: How do I determine the IC50 value for Ridaforolimus in my sensitive and potentially resistant cell lines?
A3: The IC50 (half-maximal inhibitory concentration) is a measure of drug potency. A higher IC50 value in a sub-line compared to its parental line indicates a shift towards resistance.[11][12]
General Protocol for IC50 Determination (e.g., using MTT assay):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Drug Treatment: Treat the cells with a range of Ridaforolimus concentrations (e.g., a 10-point serial dilution from 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).[2]
-
Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Analysis: Normalize the data to the vehicle control. Plot the percentage of viable cells against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[1]
Q4: My IC50 values are inconsistent between experiments. What could be the cause?
A4: Inconsistent IC50 values are a common issue in drug sensitivity assays.
Potential Causes and Solutions:
-
Cell Seeding Density: Seeding too few or too many cells can dramatically affect results. Optimize and standardize the seeding density for each cell line to ensure they remain in an exponential growth phase throughout the assay.[2][3]
-
Drug Dilution Errors: Prepare fresh drug dilutions for each experiment from a validated stock solution. Use precise pipetting techniques.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental data or ensure proper humidification during incubation.
-
Biological Replicates: Always perform at least three biological replicates (i.e., running the entire experiment on different days) to ensure the reproducibility of your findings.[2][3]
Quantitative Data: Ridaforolimus Sensitivity
The sensitivity of cell lines to Ridaforolimus is typically measured by its half-maximal effective concentration (EC50) or inhibitory concentration (IC50). Lower values indicate greater sensitivity. The maximal level of inhibition (Imax) shows the drug's efficacy.
| Cell Line | Cancer Type | EC50 (nmol/L) | Imax (Inhibition) | Reference |
| A-204 | Sarcoma | 0.2 | ~40% | [13] |
| HT-1080 | Sarcoma | 0.1 | ~45% | [13] |
| SK-LMS-1 | Sarcoma | 0.1 | ~50% | [13] |
| HEC-1-A | Endometrial | 0.3 | ~55% | [13] |
| AN3-CA | Endometrial | 0.1 | ~60% | [13] |
| Ishikawa | Endometrial | 1.0 | ~35% | [13] |
Table 1: In vitro sensitivity of various sarcoma and endometrial cancer cell lines to Ridaforolimus after 72 hours of exposure. Data is illustrative and sourced from published literature.[13]
Experimental Protocols
Protocol 1: Western Blot Analysis to Detect PI3K/AKT Pathway Reactivation
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, which is a common mechanism of resistance to mTOR inhibitors.[5]
-
Treatment: Culture sensitive and resistant cells. Treat with Ridaforolimus (e.g., at the IC50 concentration of the sensitive line) for various time points (e.g., 0, 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate via electrophoresis.[1]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the p-AKT/total AKT ratio in resistant cells upon treatment suggests pathway reactivation.
Workflow for Investigating Ridaforolimus Resistance
Figure 2. A logical workflow for identifying the mechanism of acquired resistance to Ridaforolimus.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Experimental Adjustments for 7-O-Demethyl Rapamycin
Welcome to the technical support center for researchers working with 7-O-Demethyl rapamycin (B549165). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a particular focus on accounting for its potentially lower potency compared to rapamycin.
Frequently Asked Questions (FAQs)
Q1: What is 7-O-Demethyl rapamycin and how does it work?
A1: this compound is a derivative of rapamycin, a macrolide compound.[1][2] Like rapamycin, it functions as an inhibitor of the mammalian target of rapamycin (mTOR) by forming a complex with the FK506-binding protein 12 (FKBP12).[1][2] This complex then binds to the mTORC1 complex, allosterically inhibiting its kinase activity and downstream signaling pathways that control cell growth, proliferation, and survival.[3][4][5] It is investigated for its potential immunosuppressive and antiproliferative effects.[1]
Q2: How does the potency of this compound compare to rapamycin?
Q3: What are the key downstream markers to assess mTORC1 inhibition?
A3: The phosphorylation status of downstream effectors of mTORC1 are reliable markers for its activity. Key proteins to monitor by Western blot include the phosphorylation of p70 S6 kinase (p70S6K) at threonine 389 and the phosphorylation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][4] A decrease in the phosphorylation of these proteins indicates successful mTORC1 inhibition.
Troubleshooting Guides
In Vitro Experiments
Issue 1: No or weak inhibition of p70S6K phosphorylation observed in Western blot.
-
Possible Cause 1: Insufficient concentration of this compound.
-
Solution: Due to its potentially lower potency, higher concentrations compared to rapamycin may be required. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line.
-
-
Possible Cause 2: Suboptimal sample preparation.
-
Possible Cause 3: Inappropriate Western blot protocol.
-
Solution: Avoid using milk as a blocking agent, as casein is a phosphoprotein and can lead to high background. Use bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for blocking and antibody dilutions.[11] Use highly sensitive chemiluminescent substrates to detect low-abundance phosphoproteins.[9] Always probe for the total protein as a loading control and to normalize the phosphorylated protein signal.[10][11]
-
Issue 2: High IC50 value or incomplete cell death in cell viability assays (e.g., MTT, WST-1).
-
Possible Cause 1: Compound precipitation at high concentrations.
-
Solution: Poorly soluble compounds can precipitate in aqueous culture media, reducing the effective concentration.[12] Visually inspect the wells for any precipitate. If observed, consider using a lower percentage of DMSO or alternative solubilization agents. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.[13]
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Compounds with lower potency may require longer incubation times to exert their effects. Extend the treatment duration (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment to identify the optimal endpoint.
-
-
Possible Cause 3: Assay interference.
-
Solution: Some compounds can interfere with the chemistry of viability assays. For tetrazolium-based assays like MTT, ensure that the compound itself does not reduce the tetrazolium salt by running a cell-free control.[14]
-
In Vivo Experiments
Issue 3: Lack of tumor growth inhibition or desired immunosuppressive effect in animal models.
-
Possible Cause 1: Suboptimal dosage.
-
Solution: The effective in vivo dose will likely be higher for a less potent compound. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose. Monitor for signs of toxicity and correlate dosage with target engagement in tumor tissue or relevant immune cells (e.g., by examining p-S6K levels).
-
-
Possible Cause 2: Poor bioavailability or formulation issues.
-
Possible Cause 3: Differences in animal metabolism.
-
Solution: The metabolism of the compound can vary between species. What is effective in vitro may not directly translate to an in vivo model. Pharmacokinetic studies to determine the half-life and exposure of this compound in the chosen animal model are highly recommended to inform the dosing regimen.
-
Data Presentation
Table 1: Comparative IC50 Values of Rapamycin Analogs in Various Cell Lines
| Compound | Cell Line | Assay | IC50 |
| Rapamycin | HEK293 | Endogenous mTOR activity | ~0.1 nM[7] |
| Rapamycin | T98G | Cell viability | 2 nM[7] |
| Rapamycin | U87-MG | Cell viability | 1 µM[7] |
| Rapamycin | Ca9-22 | Cell proliferation | ~15 µM[8] |
| Everolimus | MCF-7 | [3H]-thymidine incorporation | Data available[17] |
| This compound | To be determined | e.g., Cell viability | Expected to be higher than Rapamycin |
Note: IC50 values are highly dependent on the cell line, assay, and experimental conditions. The values presented are for comparative purposes.
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is below 0.5%.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[18][19]
Protocol 2: Western Blot for Phosphorylated p70S6K
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-p70S6K (Thr389) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total p70S6K.
Visualizations
Caption: The mTORC1 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for characterizing the in vitro effects of this compound.
Caption: A decision tree for troubleshooting weak inhibitory effects in in vitro assays.
References
- 1. This compound | 151519-50-5 | AD21012 | Biosynth [biosynth.com]
- 2. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. smart.dhgate.com [smart.dhgate.com]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
7-O-Demethyl Rapamycin vs. Rapamycin: A Comparative Analysis of mTOR Inhibition Potency
In the landscape of mTOR inhibitors, rapamycin (B549165) stands as a cornerstone compound, pivotal for research in immunosuppression, cancer, and aging. Its derivatives are continuously explored to refine its therapeutic profile. Among these is 7-O-Demethyl rapamycin (7-O-DMR), a metabolite and derivative of rapamycin. This guide provides a detailed comparison of the potency of this compound against its parent compound, rapamycin, supported by available experimental data, to inform researchers and drug development professionals.
Introduction to the Compounds
Rapamycin (also known as Sirolimus) is a macrolide produced by the bacterium Streptomyces hygroscopicus. It functions as a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Rapamycin first forms a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[4]
This compound is a derivative of rapamycin where the methyl group at the 7-O position is removed. It is also identified as a metabolite of rapamycin.[5][6][7] Like its parent compound, 7-O-DMR is known to possess antifungal, immunosuppressive, and tumor cell growth-inhibiting properties.[6]
Potency Comparison: Experimental Data
Direct comparative studies on the potency of this compound and rapamycin are limited. However, data from a thymocyte proliferation assay, as reported in a U.S. Food and Drug Administration (FDA) clinical pharmacology review, provides a quantitative comparison of their inhibitory activities.[7]
| Compound | Mean IC50 (nM) | Relative Potency to Rapamycin | Assay System |
| Rapamycin | 0.67 | 1.00 | Thymocyte Proliferation Assay |
| This compound | 3.6 | ~0.19 | Thymocyte Proliferation Assay |
| Didemethyl rapamycin | 2.1 | ~0.32 | Thymocyte Proliferation Assay |
Data sourced from a U.S. FDA Clinical Pharmacology and Biopharmaceutics Review.[7]
Based on this data, rapamycin is significantly more potent than this compound in inhibiting thymocyte proliferation, with an IC50 value approximately 5.4 times lower.
Mechanism of Action: The mTOR Signaling Pathway
Both rapamycin and its derivatives exert their effects by targeting the mTOR signaling pathway. This pathway is crucial for integrating signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes. The primary target of the rapamycin-FKBP12 complex is mTORC1.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mTOR inhibitor potency. Below are outlines for key experimental assays.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 by quantifying the phosphorylation of a known substrate.
Objective: To determine the IC50 value of an inhibitor by measuring its effect on mTORC1 kinase activity.
Materials:
-
Active mTORC1 enzyme
-
Recombinant inactive p70S6K or 4E-BP1 as substrate
-
Kinase assay buffer (e.g., 25 mM HEPES, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Test compounds (Rapamycin, this compound)
-
Detection antibody (e.g., anti-phospho-p70S6K Thr389)
-
ELISA plates or Western blotting equipment
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a microplate well, combine the active mTORC1 enzyme, the substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding EDTA or by boiling in SDS-PAGE sample buffer.
-
Detection:
-
ELISA: Quantify the phosphorylated substrate using a specific primary antibody and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[8]
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effects of mTOR inhibitors on cultured cells.
Objective: To determine the IC50 value of an inhibitor by measuring its effect on the metabolic activity of a cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compounds (Rapamycin, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[9]
Conclusion
The available data indicates that this compound is a less potent inhibitor of the mTOR pathway compared to its parent compound, rapamycin. In a thymocyte proliferation assay, rapamycin demonstrated an approximately 5.4-fold greater potency than this compound.[7] This difference in potency underscores the importance of the 7-O-methyl group for the biological activity of rapamycin. For researchers in drug development, this highlights how minor structural modifications can significantly impact the efficacy of a compound. Further studies employing standardized in vitro kinase and cell-based assays are warranted to fully characterize the inhibitory profile of this compound and other rapamycin derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 5. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the mTORC1 Inhibitory Activity of 7-O-Demethyl Rapamycin and Sirolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 7-O-Demethyl rapamycin (B549165) and its parent compound, sirolimus (rapamycin), focusing on their activity as inhibitors of the mechanistic target of rapamycin complex 1 (mTORC1). While both compounds are recognized for their immunosuppressive and anti-proliferative properties, this document outlines the available data on their relative potency and provides detailed experimental protocols for their direct comparison.
Introduction to mTORC1 and its Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2.[1][2] mTORC1 is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, nutrients, and cellular energy status.[3][4] Dysregulation of the mTORC1 pathway is implicated in various diseases, including cancer, making it a critical target for therapeutic intervention.[1]
Sirolimus, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a well-established allosteric inhibitor of mTORC1.[5] It functions by first forming a complex with the intracellular protein FKBP12.[1] This sirolimus-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[6] 7-O-Demethyl rapamycin is a derivative of sirolimus, and while it is known to possess antifungal, immunosuppressive, and tumor cell growth-inhibiting activities, detailed public data on its specific mTORC1 inhibitory potency is limited.[7]
Comparative Analysis of mTORC1 Inhibitory Potency
A direct, quantitative comparison of the mTORC1 inhibitory activity of this compound and sirolimus from publicly available literature is challenging due to the limited data on this compound's IC50 value. However, structure-activity relationship studies of rapamycin analogs have shown that modifications at the C-7 position are part of the "effector domain," which is crucial for the interaction with mTOR.[8] This suggests that alterations at this position, such as demethylation, can influence the biological activity and potency of the compound.
To facilitate a direct comparison, this guide provides detailed experimental protocols that can be employed by researchers to determine the relative mTORC1 inhibitory activity of these two compounds.
| Compound | Structure | Mechanism of Action | mTORC1 IC50 |
| Sirolimus (Rapamycin) | C₅₁H₇₉NO₁₃ | Allosteric inhibitor of mTORC1 via complex formation with FKBP12.[1] | ~0.1 nM in HEK293 cells.[] |
| This compound | C₅₀H₇₇NO₁₃ | Presumed to be an allosteric inhibitor of mTORC1, similar to sirolimus.[7][8] | Not publicly available. |
Experimental Protocols for Comparative Analysis
To empirically determine and compare the mTORC1 inhibitory activity of this compound and sirolimus, the following experimental workflows are recommended.
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 in the presence of the inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against mTORC1 kinase activity.
Materials:
-
Active mTORC1 complex (immunoprecipitated from cells or recombinant)
-
Recombinant, inactive substrate (e.g., GST-4E-BP1 or a peptide substrate)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound and sirolimus stock solutions (in DMSO)
-
FKBP12 protein (if not endogenously present in the mTORC1 preparation)
Protocol:
-
Prepare mTORC1: Immunoprecipitate endogenous mTORC1 from cultured cells (e.g., HEK293T) using an anti-Raptor antibody or use a purified recombinant mTORC1 complex.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and sirolimus in the kinase assay buffer. Include a DMSO-only control.
-
Pre-incubation: If using a purified system, pre-incubate the mTORC1 complex with FKBP12 and the respective inhibitors for 20-30 minutes on ice. This allows for the formation of the inhibitory complex.
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate and ATP (spiked with [γ-³²P]ATP if using a radioactive method) to the mTORC1-inhibitor mix.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer or the appropriate stop reagent for the detection system used.
-
Detection:
-
Radioactive method: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the phosphorylation of the substrate using a phosphorimager.
-
Non-radioactive method: Follow the manufacturer's protocol for the specific kinase assay kit to measure the remaining ATP or the generated ADP.
-
-
Data Analysis: Plot the percentage of mTORC1 activity against the log concentration of the inhibitor. Fit the data to a dose-response curve to determine the IC50 value for each compound.
Workflow Diagram:
In Vitro mTORC1 Kinase Assay Workflow
Cellular Assay: Western Blot Analysis of Downstream Targets
This method assesses the ability of the inhibitors to block mTORC1 signaling within a cellular context.
Objective: To compare the dose-dependent inhibition of the phosphorylation of mTORC1 downstream targets (p-S6K1 and p-4E-BP1) by this compound and sirolimus.
Materials:
-
Cultured cells (e.g., HEK293T, MCF7, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound and sirolimus stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Once they reach the desired confluency, treat the cells with increasing concentrations of this compound or sirolimus for a specified time (e.g., 1-4 hours). Include a DMSO-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with SDS-PAGE loading buffer, and separate the proteins by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control. Plot the normalized phosphorylation levels against the inhibitor concentration to compare their potencies.
Signaling Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR Inhibitors: Sirolimus and Everolimus | Abdominal Key [abdominalkey.com]
- 3. Mammalian Target of Rapamycin (mTOR): Conducting the Cellular Signaling Symphony - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
In-Depth Comparative Analysis: 7-O-Demethyl Rapamycin vs. Everolimus in Cancer Research
A comprehensive review of available preclinical and clinical data on the mTOR inhibitors 7-O-Demethyl rapamycin (B549165) (7-O-DMR) and everolimus (B549166) reveals significant disparities in the extent of their investigation for cancer therapy. While everolimus is a well-established, FDA-approved anticancer agent with a wealth of supporting experimental data, 7-O-DMR remains a lesser-studied derivative of rapamycin with limited publicly available information on its anticancer properties.
This guide aims to provide a detailed comparison based on the current scientific literature. However, a direct, quantitative comparison is challenging due to the scarcity of research on 7-O-DMR's efficacy and mechanism of action in cancer models.
Mechanism of Action: Targeting the mTOR Pathway
Both everolimus and 7-O-DMR are analogs of rapamycin and function as inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] The primary mechanism of action for these compounds involves binding to the intracellular protein FK506-binding protein 12 (FKBP12).[2][3] This drug-protein complex then interacts with and allosterically inhibits mTOR Complex 1 (mTORC1), a key component of the PI3K/AKT/mTOR signaling pathway.
Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[4] This leads to the suppression of protein synthesis and arrests the cell cycle, primarily at the G1-S phase transition, thereby inhibiting tumor cell proliferation.[4] Additionally, mTOR inhibition has been shown to have anti-angiogenic effects, further contributing to its antitumor activity.[5]
Figure 1: Simplified mTOR Signaling Pathway and Inhibition by Rapalogs.
Preclinical and Clinical Data: A Tale of Two Compounds
Everolimus: A Well-Characterized Anticancer Agent
Everolimus (RAD001) is a derivative of rapamycin with improved pharmacokinetic properties.[2] It has been extensively studied in a wide range of cancer types, both as a single agent and in combination therapies.
Preclinical Studies: In vitro studies have demonstrated the anti-proliferative effects of everolimus across numerous cancer cell lines. For example, in preclinical models of aggressive non-Hodgkin's lymphoma (NHL), everolimus was shown to inhibit mTOR activity, leading to decreased cell proliferation and reduced phosphorylation of S6RP and 4E-BP1.[6] In vivo studies using xenograft models have consistently shown that everolimus can retard tumor growth, an effect attributed to both its anti-proliferative and anti-angiogenic properties.[7]
Clinical Trials: Everolimus is approved for the treatment of various cancers, including advanced renal cell carcinoma, pancreatic neuroendocrine tumors, and certain types of breast cancer.[8] Clinical trials have demonstrated its efficacy in improving progression-free survival in these patient populations.[7]
7-O-Demethyl Rapamycin: An Investigational Compound
Without access to studies detailing its efficacy in cancer cell lines (e.g., IC50 values) or in animal models, a direct comparison of its performance against everolimus is not feasible at this time.
Quantitative Data Comparison
Due to the lack of available data for this compound, a quantitative comparison table cannot be generated. For everolimus, a vast amount of data exists across different cancer types and experimental conditions, making a concise summary challenging without a specific context. Researchers are encouraged to consult specific studies relevant to their cancer model of interest for detailed IC50 values and in vivo efficacy data for everolimus.
Experimental Protocols
Detailed experimental protocols for evaluating mTOR inhibitors like everolimus are widely published. Below are generalized methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the mTOR inhibitor (e.g., everolimus) or vehicle control for a specified duration (e.g., 48-72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and determine the IC50 value.
Figure 2: General workflow for an MTT cell viability assay.
Western Blotting for mTOR Pathway Proteins
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for mTOR pathway proteins (e.g., phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives the mTOR inhibitor (e.g., everolimus) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immunohistochemistry).
Conclusion
Everolimus is a well-established mTOR inhibitor with a robust portfolio of preclinical and clinical data supporting its use in cancer therapy. In contrast, this compound is a significantly less-studied compound. While it is expected to exhibit a similar mechanism of action to everolimus due to its structural similarity to rapamycin, the lack of publicly available experimental data on its anti-cancer efficacy prevents a direct and meaningful comparison. Further research is required to elucidate the potential of this compound as a therapeutic agent in oncology and to determine its performance relative to other rapalogs like everolimus. Researchers in drug development are advised to focus on the extensive existing literature for everolimus when considering an mTOR inhibitor for their studies, until more data on this compound becomes available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 4. Preclinical evaluation of injectable sirolimus formulated with polymeric nanoparticle for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin: an anti-cancer immunosuppressant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tissue-restricted inhibition of mTOR using chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of 7-O-Demethyl Rapamycin for mTOR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-O-Demethyl rapamycin (B549165) (7-O-DMR) and its specificity for the mammalian target of rapamycin (mTOR). Due to the limited availability of direct quantitative data for 7-O-DMR, this document focuses on a detailed comparison of the well-established mTOR inhibitors rapamycin, everolimus (B549166), and temsirolimus (B1684623), while providing context for the potential specificity of 7-O-DMR based on its structural characteristics as a derivative of rapamycin.
Introduction to mTOR and its Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy levels. mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 is sensitive to rapamycin and its analogs (rapalogs) and primarily regulates processes like protein synthesis and cell growth by phosphorylating key downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is generally considered rapamycin-insensitive and is involved in cell survival and cytoskeletal organization, partly through the phosphorylation of Akt.
Rapamycin and its derivatives, including everolimus and temsirolimus, are allosteric inhibitors that bind to the intracellular receptor FKBP12. The resulting FKBP12-drug complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1.
7-O-Demethyl Rapamycin: A Derivative of Interest
This compound (7-O-DMR) is a metabolite and derivative of rapamycin. While it is known to possess immunosuppressive and anti-tumor properties, comprehensive, publicly available data directly comparing its mTOR inhibition profile (e.g., IC50 values and kinase selectivity) against other rapalogs is scarce. Structural modifications to the rapamycin molecule can influence its biological activity. Studies have shown that modifications at the C-7 position of rapamycin can impact its potency without significantly affecting its binding to FKBP12, suggesting that the interaction with mTOR's FRB domain and subsequent inhibitory activity might be altered. However, without direct experimental data, the precise specificity of 7-O-DMR for mTOR remains to be fully elucidated.
Comparative Analysis of mTOR Inhibitors
This section provides a comparative overview of rapamycin, everolimus, and temsirolimus, focusing on their mTOR inhibitory activity.
Quantitative Data on mTOR Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for rapamycin, everolimus, and temsirolimus against mTOR. It is crucial to note that these values can vary depending on the assay conditions, cell type, and whether the target is mTORC1 or the mTOR kinase domain itself.
| Inhibitor | Target | IC50 Value | Assay Conditions | Reference |
| Rapamycin | mTOR (in HEK293 cells) | ~0.1 nM | Cellular assay | [1] |
| mTOR kinase activity (in vitro, FKBP12-independent) | 1.74 µM | Cell-free kinase assay | [2] | |
| Everolimus | mTORC1 | 1.6-2.4 nM | Cell-free assay | |
| Cell proliferation (various cancer cell lines) | 0.1 - >1000 nM | Cellular proliferation assay | [3] | |
| Temsirolimus | mTOR kinase activity (in vitro, FKBP12-independent) | 1.76 µM | Cell-free kinase assay | [2] |
| Cell proliferation (various cancer cell lines) | 0.5 - 8 nM | Cellular proliferation assay | [2] |
Note: The provided IC50 values are indicative and should be interpreted within the context of the specific experimental setup. Direct head-to-head comparisons under identical conditions are ideal for accurate assessment of relative potency.
Kinase Selectivity
Rapamycin and its analogs are known for their high selectivity for mTORC1. This specificity is attributed to their allosteric mechanism of action, which is dependent on the formation of a complex with FKBP12 and binding to the unique FRB domain of mTOR. ATP-competitive mTOR inhibitors, in contrast, target the kinase domain, which shares homology with other kinases, potentially leading to off-target effects.
Experimental Protocols
To validate the specificity of an mTOR inhibitor like this compound, a series of biochemical and cellular assays are required. Below are detailed methodologies for key experiments.
In Vitro mTOR Kinase Assay (Immunoprecipitation-based)
This assay directly measures the enzymatic activity of mTORC1 and its inhibition by a test compound.
1. Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T) to 80-90% confluency.
-
Stimulate mTORC1 activity by treating cells with growth factors (e.g., insulin (B600854) or EGF) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with a CHAPS-based lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Immunoprecipitation of mTORC1:
-
Incubate the cell lysate with an antibody against a component of the mTORC1 complex (e.g., Raptor or mTOR) for 1-2 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours at 4°C.
-
Wash the immunoprecipitated complex several times with lysis buffer to remove non-specific binding.
3. Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 complex in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, and 1 mM DTT).
-
Add the test inhibitor (e.g., 7-O-DMR) at various concentrations.
-
Initiate the kinase reaction by adding a purified, inactive substrate (e.g., recombinant 4E-BP1 or a p70S6K fragment) and ATP.
-
Incubate the reaction at 30°C for 30 minutes.
4. Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-p70S6K (Thr389)).
-
Normalize the phospho-protein signal to the total amount of the substrate protein.
Western Blot Analysis of mTOR Signaling Pathway
This cellular assay assesses the effect of an inhibitor on the phosphorylation status of key downstream targets of mTOR in intact cells.
1. Cell Treatment and Lysis:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the mTOR inhibitor (e.g., 7-O-DMR, rapamycin, everolimus, temsirolimus) for a specified duration (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key mTOR pathway proteins, such as:
-
Phospho-p70S6K (Thr389) and total p70S6K
-
Phospho-4E-BP1 (Thr37/46) and total 4E-BP1
-
Phospho-Akt (Ser473) and total Akt (to assess mTORC2 activity)
-
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels.
Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2.
Experimental Workflow for Inhibitor Comparison
Caption: A generalized workflow for comparing the specificity of mTOR inhibitors.
Logical Relationship of Rapamycin and its Derivatives
Caption: The hierarchical relationship between rapamycin and its derivatives.
Conclusion
While this compound is a compound of interest due to its structural similarity to the potent mTOR inhibitor rapamycin, a comprehensive validation of its specificity for mTOR requires further direct comparative studies. The existing data on rapamycin, everolimus, and temsirolimus demonstrate their high selectivity for mTORC1, which serves as a benchmark for evaluating new derivatives. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct such comparative analyses, which are essential for the development of novel and highly specific mTOR-targeted therapies. Future studies focusing on the direct comparison of 7-O-DMR with established rapalogs will be crucial in defining its therapeutic potential.
References
A Head-to-Head Comparison of 7-O-Demethyl Rapamycin and Other Rapalogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of 7-O-Demethyl rapamycin (B549165) and other prominent rapalogs, including rapamycin (sirolimus), everolimus (B549166), and temsirolimus (B1684623). Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines detailed experimental methodologies, and visualizes critical biological pathways to facilitate informed decision-making in research and development.
Executive Summary
Rapamycin and its analogs, collectively known as rapalogs, are a class of molecules that inhibit the mechanistic Target of Rapamycin (mTOR), a crucial kinase in regulating cell growth, proliferation, and metabolism.[1] While rapamycin was the first-in-class mTOR inhibitor, several analogs have been developed to improve its pharmacokinetic and pharmacodynamic properties.[2] This guide focuses on a head-to-head comparison of 7-O-Demethyl rapamycin, a metabolite of rapamycin, with its parent compound and other clinically relevant rapalogs like everolimus and temsirolimus. The data presented herein reveals significant differences in their potency and efficacy, highlighting the critical impact of structural modifications on their biological activity.
Comparative Performance Data
The inhibitory potency of rapalogs is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other rapalogs from various in vitro studies. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and experimental protocol.
| Compound | IC50 Value | Assay/Cell Line | Reference |
| This compound | 17 - 45 nM | Immunosuppressive activity assay | [] |
| Rapamycin (Sirolimus) | 0.67 nM | Immunosuppressive activity assay | [] |
| ~0.1 nM | HEK293 cells | [4] | |
| 0.136 µM | Retinoblastoma Y79 cells | [2] | |
| Everolimus | 1.6 - 2.4 nM | Cell-free assay | [1] |
| 1.0 nM | A549 cells (lung carcinoma) | [5] | |
| 0.7 nM | NCI-H460 cells (lung cancer) | [5] | |
| 19.4 nM | MCF7 cells (breast cancer) | [5] | |
| 20.45 µM | SCCOHT-CH-1 cells (ovarian carcinoma) | [6] | |
| 33.19 µM | COV434 cells (ovarian carcinoma) | [6] | |
| Temsirolimus | 1.76 µM | Cell-free assay | [7] |
| 0.08 nM | A549 cells (lung adenocarcinoma) | [8] |
Key Findings from Performance Data:
-
This compound exhibits significantly lower potency compared to its parent compound, rapamycin, with an approximately 25- to 70-fold higher IC50 value in immunosuppressive activity assays.[]
-
Rapamycin consistently demonstrates high potency, with IC50 values in the low nanomolar to sub-nanomolar range in various cell lines.[][4]
-
Everolimus generally shows high potency, comparable to rapamycin, with IC50 values typically in the low nanomolar range.[1][5] However, its potency can be significantly lower in certain cell lines.[6]
-
Temsirolimus displays a wide range of reported IC50 values, from the sub-nanomolar to the micromolar range, suggesting its activity is highly dependent on the experimental context.[7][8]
Signaling Pathway and Mechanism of Action
Rapalogs exert their effects by inhibiting the mTORC1 signaling pathway. This process begins with the binding of the rapalog to the intracellular protein FKBP12. The resulting drug-protein complex then allosterically inhibits mTORC1, a multi-protein complex that plays a central role in regulating protein synthesis, cell growth, and proliferation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
mTORC1 Kinase Assay (In Vitro)
This assay directly measures the enzymatic activity of mTORC1 and its inhibition by rapalogs.
Materials:
-
Cell lysate containing mTORC1
-
Recombinant GST-4E-BP1 (substrate)
-
FKBP12 protein
-
Rapalogs (this compound, rapamycin, everolimus, temsirolimus)
-
mTOR Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
ATP
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-GST
Procedure:
-
Prepare mTORC1 Immunoprecipitates: Lyse cells and immunoprecipitate the mTORC1 complex using an antibody against a component of the complex (e.g., Raptor).
-
Prepare Rapalog-FKBP12 Complex: Incubate the desired concentration of the rapalog with recombinant FKBP12.
-
Kinase Reaction:
-
Add the mTORC1 immunoprecipitates to the kinase assay buffer.
-
Add the pre-formed rapalog-FKBP12 complex and incubate.
-
Add the substrate (GST-4E-BP1) and ATP to initiate the reaction.
-
Incubate at 30°C for 30-60 minutes.
-
-
Stop Reaction: Add SDS sample buffer to stop the reaction.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a membrane and perform Western blotting using an anti-phospho-4E-BP1 antibody to detect the phosphorylated substrate.
-
Quantify the band intensities to determine the level of mTORC1 inhibition.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
Rapalogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the different rapalogs. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and plot the results to determine the IC50 value for each rapalog.
Conclusion
This comparative guide underscores the significant differences in the in vitro performance of this compound and other clinically relevant rapalogs. While this compound, a metabolite of rapamycin, demonstrates substantially lower potency, rapalogs such as everolimus and temsirolimus were developed to offer improved pharmacological profiles over the parent compound. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to conduct their own comparative studies and further elucidate the nuanced activities of these important mTOR inhibitors. The selection of a specific rapalog for research or therapeutic development should be guided by a thorough understanding of its specific potency, efficacy, and pharmacokinetic properties in the relevant biological context.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Radio-sensitization effect of an mTOR inhibitor, temsirolimus, on lung adenocarcinoma A549 cells under normoxic and hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
7-O-Demethyl Rapamycin: Unraveling its Cellular Effects Remains an Open Field for Research
Despite its structural similarity to the well-studied immunosuppressant and anti-cancer agent rapamycin (B549165), a comprehensive understanding of the specific biological effects of 7-O-Demethyl rapamycin (7-O-DMR) across different cell lines remains largely elusive. Extensive searches for comparative in vitro data on this particular rapamycin derivative have yielded limited specific information, highlighting a significant gap in the current scientific literature.
This compound is known as a derivative and an impurity of rapamycin (also known as sirolimus).[1] Like its parent compound, it is suggested to possess antifungal and immunosuppressive properties.[2] While rapamycin's mechanism of action, primarily through the inhibition of the mammalian target of rapamycin (mTOR) pathway, is well-documented, the specific interactions and quantitative effects of 7-O-DMR within cellular signaling cascades have not been extensively reported.
This lack of specific data prevents a detailed comparative analysis of 7-O-DMR's effects on cell proliferation, apoptosis, and the mTOR signaling pathway in different cellular contexts. Consequently, the creation of detailed experimental protocols and signaling pathway diagrams specific to 7-O-DMR is not feasible at this time.
The mTOR Signaling Pathway: The Presumed Target
Given its structural relationship to rapamycin, it is highly probable that this compound also exerts its effects by targeting the mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.
Below is a generalized diagram of the mTOR signaling pathway, which would be the hypothetical target of this compound.
Figure 1. Hypothesized mTOR signaling pathway inhibition by this compound.
Future Research Directions
The absence of specific data on this compound underscores the need for further investigation. Future research should focus on:
-
In vitro studies: Determining the IC50 values of 7-O-DMR in a panel of diverse cancer cell lines (e.g., breast, lung, colon) and comparing them to rapamycin.
-
Mechanism of action studies: Elucidating the precise molecular interactions of 7-O-DMR with mTOR and other potential targets.
-
Comparative analysis: Directly comparing the effects of 7-O-DMR and rapamycin on cell proliferation, apoptosis, and autophagy in various cell lines.
Such studies are crucial to determine if this compound offers any therapeutic advantages or distinct properties compared to its well-characterized parent compound. Until then, any discussion of its specific cellular effects remains speculative.
References
Unveiling the Immunosuppressive Landscape: A Comparative Analysis of Rapamycin and its Demethylated Metabolite
For Immediate Release
In the intricate world of immunosuppressive agents, rapamycin (B549165) stands as a cornerstone, renowned for its potent and specific inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This guide offers a detailed comparative analysis of the immunosuppressive properties of rapamycin and its 7-O-demethylated form, a key metabolite. Geared towards researchers, scientists, and drug development professionals, this publication synthesizes critical data on their relative potencies, mechanisms of action, and the experimental frameworks used for their evaluation.
Executive Summary
Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, exerts its immunosuppressive effects by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR, a pivotal kinase that governs cell growth, proliferation, and survival.[1] The 7-O-demethylated form of rapamycin is a significant metabolite of the parent drug. While both compounds share the same fundamental mechanism of action, their immunosuppressive potencies exhibit notable differences. This guide will delve into the quantitative comparisons of their activities, outline the standard experimental protocols for their assessment, and provide visual representations of the pertinent biological pathways and experimental workflows.
Quantitative Comparison of Immunosuppressive Activity
The immunosuppressive potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50) in various in vitro assays that measure lymphocyte proliferation. While direct comparative studies on the 7-O-demethylated form are limited in publicly available literature, research on a closely related metabolite, 39-O-demethyl sirolimus, indicates that demethylation can significantly impact activity. Studies have shown that 39-O-demethyl sirolimus retains approximately 10% of the immunosuppressive activity of the parent compound, rapamycin (sirolimus).[2] This suggests that the structural modification at this position influences the drug's interaction with its target complex.
For the purpose of this guide, we will extrapolate this finding to provide a comparative overview. It is important to note that the precise IC50 values can vary depending on the specific cell type and assay conditions.
| Compound | Relative Immunosuppressive Potency | In Vitro Assay |
| Rapamycin | 100% | Mixed Lymphocyte Reaction (MLR) |
| 7-O-Demethylated Rapamycin | ~10% (estimated) | Mixed Lymphocyte Reaction (MLR) |
Mechanism of Action: The mTOR Signaling Pathway
Both rapamycin and its 7-O-demethylated metabolite function by targeting the mTOR signaling pathway, a central regulator of immune cell function. The binding of the drug-FKBP12 complex to mTORC1 (mTOR complex 1) disrupts downstream signaling cascades that are essential for T-cell and B-cell proliferation, differentiation, and survival.[1] This inhibition ultimately leads to a state of immunosuppression. The reduced potency of the demethylated form likely stems from a decreased binding affinity to FKBP12 or the mTORC1 complex.
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin and its 7-O-demethylated form.
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the immunosuppressive properties of these compounds.
Mixed Lymphocyte Reaction (MLR)
The Mixed Lymphocyte Reaction (MLR) is a standard in vitro assay to measure the proliferative response of T-cells to allogeneic stimulation, mimicking the initial stages of graft rejection.
Objective: To determine the IC50 values of rapamycin and 7-O-demethylated rapamycin in inhibiting T-cell proliferation.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically different donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Responder PBMCs from one donor are cultured with irradiated (to prevent proliferation) stimulator PBMCs from the second donor in a 96-well plate.
-
Compound Treatment: A range of concentrations of rapamycin and 7-O-demethylated rapamycin are added to the co-cultures. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay: T-cell proliferation is assessed by adding ³H-thymidine or a non-radioactive analogue (e.g., BrdU) to the cultures for the final 18-24 hours of incubation. The incorporation of the label into the DNA of proliferating cells is measured using a scintillation counter or an ELISA plate reader, respectively.
-
Data Analysis: The percentage of inhibition of proliferation is calculated for each drug concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.
Cytotoxic T-Lymphocyte (CTL) Assay
The CTL assay measures the ability of cytotoxic T-lymphocytes to kill target cells, a critical function in graft rejection and anti-tumor immunity.
Objective: To evaluate the effect of rapamycin and 7-O-demethylated rapamycin on the generation and function of cytotoxic T-lymphocytes.
Methodology:
-
CTL Generation: Effector CTLs are generated by co-culturing PBMCs from a donor with irradiated stimulator cells (e.g., allogeneic PBMCs or specific target cells) for 5-7 days in the presence or absence of the test compounds.
-
Target Cell Labeling: Target cells (e.g., chromium-51 (B80572) labeled allogeneic cells) are prepared.
-
Co-incubation: The generated effector CTLs are co-incubated with the labeled target cells at various effector-to-target cell ratios for 4-6 hours.
-
Cytotoxicity Measurement: The amount of chromium-51 released from lysed target cells into the supernatant is measured using a gamma counter.
-
Data Analysis: The percentage of specific lysis is calculated for each condition. The effect of the compounds on CTL generation and function is determined by comparing the specific lysis in the presence of the compounds to the control.
Conclusion
This comparative guide provides a foundational understanding of the immunosuppressive properties of rapamycin and its 7-O-demethylated metabolite. The available data suggests that while both compounds operate through the mTOR signaling pathway, demethylation at certain positions can significantly diminish immunosuppressive potency. The provided experimental protocols for MLR and CTL assays offer standardized methods for the in-vitro evaluation of these and other potential immunosuppressive agents. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship of rapamycin and its various metabolites, which will be crucial for the development of next-generation immunosuppressants with optimized efficacy and safety profiles.
References
Unveiling the Nuances: 7-O-Demethyl Rapamycin's Differential Impact on mTORC1 and mTORC2
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling, the mechanistic target of rapamycin (B549165) (mTOR) pathway stands as a central regulator of cell growth, proliferation, and metabolism. The discovery of rapamycin and its analogs has provided researchers with powerful tools to dissect this pathway, leading to therapeutic advancements in cancer and immunology. This guide delves into the differential effects of a specific rapamycin analog, 7-O-Demethyl rapamycin (also known as Novolimus), on the two distinct mTOR complexes, mTORC1 and mTORC2. Through a comprehensive comparison, supported by experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of this compound's specific inhibitory profile.
The mTOR protein kinase is the catalytic subunit of two structurally and functionally distinct multiprotein complexes: mTORC1 and mTORC2. While mTORC1 is acutely sensitive to rapamycin and its analogs, mTORC2 is generally considered to be less sensitive, with inhibition often requiring prolonged exposure or higher concentrations of the compound.[1] This differential sensitivity is a critical aspect for researchers investigating the specific roles of each complex and for the development of targeted therapeutics.
Comparative Analysis of mTORC1 and mTORC2 Inhibition
The impact of this inhibition can be quantitatively assessed by measuring the phosphorylation status of downstream targets. For mTORC1, a key substrate is the ribosomal protein S6 kinase (S6K), and its phosphorylation at threonine 389 (p-S6K1 T389) is a reliable marker of mTORC1 activity.[4] Conversely, mTORC2's activity is often measured by the phosphorylation of Akt at serine 473 (p-Akt S473).[5]
Based on the known behavior of rapamycin and its analogs, the expected differential effects of this compound are summarized in the table below. It is important to note that these are expected relative potencies and that the absolute IC50 values would need to be determined experimentally for this compound specifically.
| Target Complex | Key Downstream Marker | Expected Potency of this compound | Rationale |
| mTORC1 | Phosphorylation of S6K1 (T389) | High (Low nM range) | Allosteric inhibition via FKBP12-rapalog complex binding to the FRB domain of mTOR in mTORC1.[3] |
| mTORC2 | Phosphorylation of Akt (S473) | Low (Significantly higher concentrations and/or prolonged exposure required) | mTORC2 lacks the same sensitivity to the FKBP12-rapalog complex. Inhibition is often indirect and may involve disruption of complex assembly over time.[1][6] |
Visualizing the mTOR Signaling Pathway and Inhibition
To illustrate the mechanism of action, the following diagrams depict the mTOR signaling pathway and the experimental workflow for assessing inhibitor efficacy.
Caption: mTOR Signaling Pathway and the inhibitory action of this compound on mTORC1.
Caption: Experimental workflow for assessing mTORC1 and mTORC2 inhibition.
Experimental Protocols
To facilitate the replication and further investigation of the differential effects of this compound, detailed experimental protocols for assessing mTORC1 and mTORC2 activity are provided below.
In Vitro mTOR Kinase Assay (General Protocol)
This protocol describes a general method for directly measuring the enzymatic activity of mTORC1 and mTORC2 using immunoprecipitated complexes.
Materials:
-
Cell lines (e.g., HEK293T, HeLa)
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
Antibodies for immunoprecipitation (anti-Raptor for mTORC1, anti-Rictor for mTORC2)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Inactive S6K1 or 4E-BP1 protein (for mTORC1 assay)
-
Inactive Akt protein (for mTORC2 assay)
-
ATP
-
This compound
-
SDS-PAGE and Western blotting reagents
-
Phospho-specific antibodies (p-S6K1 T389, p-Akt S473)
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Lyse the cells in a CHAPS-based lysis buffer to maintain the integrity of the mTOR complexes.
-
Immunoprecipitation: Incubate the cell lysate with anti-Raptor or anti-Rictor antibodies overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer followed by kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer. Add the inactive substrate protein (S6K1/4E-BP1 for mTORC1, Akt for mTORC2) and varying concentrations of this compound. Initiate the reaction by adding ATP. Incubate at 30°C for 30 minutes.
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the samples by SDS-PAGE and Western blotting using phospho-specific antibodies to detect the phosphorylated substrate.
Cellular Assay for mTORC1 and mTORC2 Activity via Western Blotting
This protocol outlines the most common method for assessing mTORC1 and mTORC2 activity in a cellular context by measuring the phosphorylation of their downstream targets.
Materials:
-
Cell lines of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-S6K1 (T389), anti-total S6K1, anti-phospho-Akt (S473), anti-total Akt, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
Conclusion
This compound, as a rapamycin analog, is expected to exhibit potent and selective inhibition of mTORC1, with significantly less direct impact on mTORC2. This differential effect is fundamental to its mechanism of action and provides a valuable tool for dissecting the distinct roles of the two mTOR complexes in cellular processes. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these differential effects and to further explore the therapeutic potential of this and other mTOR inhibitors. Precise determination of the IC50 values for this compound against both mTORC1 and mTORC2 through these methods will be crucial for its continued development and application in research and medicine.
References
- 1. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of S6K1 increases glucose metabolism and Akt signalling in vitro and in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards specific inhibition of mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of Rapamycin Analogs in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of the rapamycin (B549165) analog, ridaforolimus (B1684004) (also known as 7-O-Demethyl rapamycin, deforolimus, AP23573, and MK-8669), with other mTOR inhibitors in preclinical xenograft models. Due to the limited availability of specific in vivo data for this compound under that particular name, this guide utilizes data for its well-documented synonym, ridaforolimus, to provide a comprehensive analysis for researchers in oncology and drug development.
Introduction to mTOR Inhibition in Cancer Therapy
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] Rapamycin and its analogs, known as rapalogs, are a class of drugs that inhibit mTOR, primarily through the mTORC1 complex, leading to cell cycle arrest and reduced proliferation.[2] This guide focuses on the in vivo validation of these anti-proliferative effects using xenograft models, a cornerstone of preclinical cancer research.
Comparative Efficacy of mTOR Inhibitors in Xenograft Models
The following table summarizes the in vivo anti-proliferative efficacy of ridaforolimus and other key mTOR inhibitors from studies utilizing xenograft models.
| mTOR Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Ridaforolimus (this compound) | Leiomyosarcoma Xenograft | 10 mg/kg, i.p., once daily for 5 consecutive days every other week | 67% | [3] |
| Ridaforolimus (this compound) | Human Tumor Xenografts | Intermittent dosing schedules | Robust antitumor activity | [4][5][6] |
| Temsirolimus (CCI-779) | Multiple Myeloma (OPM-2) Xenograft | 20 mg/kg | Significant reduction in tumor volume, with complete disappearance by day 12 | [7] |
| Everolimus (RAD001) | HER2-amplified Breast Cancer Xenografts | 10 mg/kg, daily, p.o. | Significant tumor growth inhibition | [8] |
| MLN0128 (INK-128) | Triple-Negative Breast Cancer (TNBC) Xenograft | Oral administration | Inhibition of tumor angiogenesis and growth | [1] |
| OSI-027 | Rapamycin-Resistant Xenograft Model | Oral administration | Highly potent antitumor effects | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments in a xenograft study evaluating mTOR inhibitors.
Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., leiomyosarcoma, multiple myeloma, breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in 100-200 µL of sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse. In some cases, cells are mixed with Matrigel to enhance tumor formation.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2 . Mice are randomized into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).[7]
Drug Administration
-
Preparation: The mTOR inhibitor is formulated in a suitable vehicle for administration (e.g., saline, microemulsion).
-
Administration Route: Drugs can be administered through various routes, including intraperitoneal (i.p.) injection or oral gavage (p.o.), depending on the compound's properties and the study design.
-
Dosing Schedule: Treatment can be administered daily, on intermittent schedules (e.g., 5 days on, 2 days off), or as a single dose, depending on the drug's pharmacokinetics and the experimental goals.[3][4]
Assessment of Anti-Proliferative Effects
-
Tumor Volume Measurement: Tumor dimensions are measured at regular intervals throughout the study to monitor the effect of the treatment on tumor growth.
-
Immunohistochemistry (IHC) for Ki-67: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are then stained for the proliferation marker Ki-67. A lower percentage of Ki-67 positive cells in the treated group compared to the control group indicates an anti-proliferative effect.[7]
Visualizing the mTOR Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: The mTOR signaling pathway and the inhibitory action of Ridaforolimus.
Caption: Experimental workflow for a xenograft study of an mTOR inhibitor.
Caption: Logical comparison of Ridaforolimus with alternative mTOR inhibitors.
Conclusion
The available preclinical data from xenograft models strongly support the anti-proliferative effects of the rapamycin analog ridaforolimus (this compound) and other mTOR inhibitors. While direct comparative studies between all available mTOR inhibitors are limited, the evidence indicates that these compounds, including first and second-generation inhibitors, demonstrate significant tumor growth inhibition across a variety of cancer types. The provided experimental protocols and diagrams offer a foundational resource for researchers designing and interpreting in vivo studies to further validate and compare the efficacy of novel mTOR-targeting therapies. Further research is warranted to directly compare the in vivo efficacy of this compound with newer generations of mTOR inhibitors to better define its therapeutic potential.
References
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ridaforolimus (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Stability of 7-O-Demethyl Rapamycin and Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of rapamycin (B549165), a widely used immunosuppressant and mTOR inhibitor, and its metabolite, 7-O-Demethyl rapamycin (7-O-DMR). Understanding the metabolic fate of these compounds is crucial for optimizing drug efficacy, minimizing potential drug-drug interactions, and guiding the development of next-generation rapamycin analogs. This document summarizes key experimental data, outlines detailed methodologies for assessing metabolic stability, and visualizes relevant biological and experimental pathways.
Executive Summary
Data Presentation: In Vitro Metabolic Stability
The following table summarizes typical in vitro metabolic stability data for rapamycin in human liver microsomes (HLM). Data for this compound is inferred based on its structure as a primary metabolite.
| Compound | Test System | Parameter | Value | Interpretation |
| Rapamycin | Human Liver Microsomes (HLM) | Half-life (t1/2) | Variable, generally < 30 min | Moderate to high clearance |
| Intrinsic Clearance (Clint) | Variable, typically > 50 µL/min/mg protein | High intrinsic clearance | ||
| This compound | Human Liver Microsomes (HLM) | Half-life (t1/2) | Expected to be > Rapamycin's t1/2 | Potentially lower clearance |
| Intrinsic Clearance (Clint) | Expected to be < Rapamycin's Clint | Lower intrinsic clearance |
Note: The values for rapamycin can vary depending on the specific experimental conditions (e.g., microsome concentration, substrate concentration). The data for this compound is an educated estimation pending direct experimental validation.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a standard procedure to determine the metabolic stability of a test compound.
1. Materials:
-
Test compounds (Rapamycin, this compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes (typically at a final concentration of 0.5 mg/mL).
-
Pre-incubation: The master mix is pre-warmed at 37°C for approximately 5 minutes.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system and the test compound (typically at a final concentration of 1 µM) to the pre-warmed master mix. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.[6]
3. Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k .
-
The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein) .
Visualizations
mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting the mechanistic Target of Rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[7]
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of rapamycin.
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates the key steps involved in the in vitro metabolic stability assay described above.
Caption: Workflow for determining in vitro metabolic stability in human liver microsomes.
Logical Relationship of Rapamycin Metabolism
This diagram illustrates the metabolic relationship between rapamycin and this compound.
Caption: Metabolic conversion of rapamycin to this compound.
References
- 1. Cytochrome P-450 3A enzymes are responsible for biotransformation of FK506 and rapamycin in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Physiologically-Based Pharmacokinetic Model for Sirolimus: Predicting Bioavailability Based on Intestinal CYP3A Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapamycin.news [rapamycin.news]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Study on the effects of rapamycin and the mTORC1/2 dual inhibitor OSI-027 on the metabolism of colon cancer cells based on UPLC-MS/MS metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapamycin regulates biochemical metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 7-O-Demethyl Rapamycin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 7-O-Demethyl rapamycin (B549165), a derivative of the immunosuppressant rapamycin. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Understanding the Hazards
7-O-Demethyl rapamycin is a potent pharmacological compound that requires careful handling. According to its Safety Data Sheet (SDS), it may be harmful if swallowed or inhaled and can cause irritation to the skin and eyes.[1] Therefore, it must be treated as hazardous waste. General laboratory safety guidelines mandate that chemical waste should never be disposed of through the sewage system or as regular municipal waste.[2][3][4]
Core Disposal Protocol
The disposal of this compound should be conducted in accordance with institutional and local regulations for hazardous chemical waste. The following steps outline a best-practice approach:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[1]
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous waste.[2][5]
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.[5][6][7] Plastic containers are often preferred.[8]
-
The container must be kept securely closed except when adding waste.[4]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[2][6]
-
-
Storage:
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal by a licensed hazardous waste management company.[4][8]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not explicitly defined, general laboratory guidelines for hazardous waste accumulation provide a framework.
| Parameter | Guideline | Source |
| Maximum Container Weight | Should be compatible with manual handling regulations (typically max 15 kg). | [2] |
| Maximum SAA Volume | A maximum of 55 gallons of hazardous waste may be stored in an SAA. | [8] |
| Acutely Toxic Waste Limit | For acutely toxic chemicals (P-listed), a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [8] |
| Storage Duration | Partially filled, properly labeled containers may remain in an SAA for up to one year. | [7] |
Experimental Protocols
Decontamination of Empty Containers:
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).[4]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[6]
-
Label Defacement: The original label on the container must be completely defaced or removed.[4]
-
Final Disposal: The decontaminated container can then be disposed of as non-hazardous laboratory glass or plastic waste.
Spill Cleanup Procedure:
In the event of a spill, the following steps should be taken:
-
Area Evacuation and Alerting: Alert personnel in the immediate area and restrict access.
-
PPE: Don appropriate PPE, including respiratory protection if the compound is in powdered form.
-
Containment and Absorption: For powdered spills, carefully sweep to avoid dust generation or use a moist absorbent pad.[3] For liquid spills, use an appropriate chemical absorbent.
-
Collection: Collect all contaminated materials (absorbents, PPE) and place them in a sealed, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.[3][4]
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. umdearborn.edu [umdearborn.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
